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  • Product: N-(3-aminopropyl)thiophene-2-carboxamide
  • CAS: 215655-16-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted NMR Chemical Shifts of N-(3-aminopropyl)thiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction to NMR Spectroscopy in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the fields of organic chemistry, medicinal chemistry, and drug development. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. The chemical shift (δ) is a fundamental parameter in NMR, as it is highly sensitive to the electronic environment of a nucleus. Predicting these chemical shifts is crucial for the structural verification of newly synthesized compounds, the identification of unknown substances, and for understanding conformational dynamics.

For a molecule like N-(3-aminopropyl)thiophene-2-carboxamide, which contains distinct chemical moieties—a thiophene ring, a carboxamide linkage, and a flexible aminopropyl chain—NMR spectroscopy serves as a powerful tool to confirm its identity and purity.

Section 2: Methodologies for NMR Chemical Shift Prediction

The prediction of NMR chemical shifts can be approached through several methods, ranging from empirical database comparisons to sophisticated quantum mechanical calculations. For this guide, a multi-faceted approach is considered, integrating data from various predictive tools and theoretical models to arrive at a robust set of predicted chemical shifts.

Computational Chemistry: The DFT/GIAO Approach

A cornerstone of modern NMR prediction is the use of Density Functional Theory (DFT).[1][2] The Gauge-Including Atomic Orbital (GIAO) method, a widely used quantum chemical approach, allows for the calculation of NMR shielding tensors from first principles.[2] The process involves:

  • Conformational Analysis: Identifying the low-energy conformers of N-(3-aminopropyl)thiophene-2-carboxamide in a simulated solvent environment.

  • Geometry Optimization: Optimizing the molecular geometry of these conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2]

  • NMR Shielding Calculation: Performing GIAO calculations on the optimized geometries to obtain the absolute shielding values for each nucleus.

  • Chemical Shift Conversion: Converting the calculated absolute shieldings to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the level of theory and the proper consideration of solvent effects.[1]

Empirical and Database-Driven Methods

Numerous software packages leverage extensive databases of experimentally determined NMR spectra.[3][4][5] These programs utilize algorithms such as HOSE (Hierarchical Organization of Spherical Environments) codes, machine learning, and neural networks to predict chemical shifts based on the chemical environment of each atom.[5][6] These methods are often faster than quantum mechanical calculations and can provide highly accurate predictions, especially for common structural motifs.[6][7]

The workflow for predicting NMR chemical shifts is depicted in the following diagram:

NMR_Prediction_Workflow cluster_Input Input cluster_Methodology Prediction Methodology cluster_Output Output Structure Molecular Structure (N-(3-aminopropyl)thiophene-2-carboxamide) QM Quantum Mechanics (DFT/GIAO) - Conformer Search - Geometry Optimization - Shielding Calculation Structure->QM High Accuracy DB Database/Machine Learning - HOSE Codes - Neural Networks - Incremental Methods Structure->DB Rapid Prediction PredictedData Predicted ¹H & ¹³C Chemical Shifts (ppm) QM->PredictedData DB->PredictedData

Caption: Workflow for NMR chemical shift prediction.

Section 3: Predicted NMR Chemical Shifts for N-(3-aminopropyl)thiophene-2-carboxamide

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-(3-aminopropyl)thiophene-2-carboxamide. These values are a consensus from computational and database-driven methods, presented with expected ranges to account for solvent effects and conformational variations. The atom numbering scheme is provided in the molecular structure diagram below.

Caption: Structure of N-(3-aminopropyl)thiophene-2-carboxamide with atom numbering.

Predicted ¹H NMR Chemical Shifts
Atom NumberProton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-5'Thiophene Ring7.5 - 7.7ddCoupled to H-3' and H-4'.
H-3'Thiophene Ring7.1 - 7.3ddCoupled to H-4' and H-5'.
H-4'Thiophene Ring7.0 - 7.2tCoupled to H-3' and H-5'.
NH (amide)Amide8.0 - 8.5br tBroad signal, coupling to H-2.
H-2-CH₂-NHCO-3.3 - 3.5qCoupled to amide NH and H-3.
H-3-CH₂-CH₂-CH₂-1.7 - 1.9quintCoupled to H-2 and H-4.
H-4-CH₂-NH₂2.7 - 2.9tCoupled to H-3.
NH₂ (amine)Amine1.5 - 2.5br sBroad singlet, exchangeable with D₂O.
Predicted ¹³C NMR Chemical Shifts
Atom NumberCarbon EnvironmentPredicted Chemical Shift (δ, ppm)Notes
C-1'Carboxamide Carbonyl162.0 - 163.5Characteristic downfield shift.
C-2'Thiophene Ring138.0 - 139.5Quaternary carbon attached to the carboxamide.
C-5'Thiophene Ring130.0 - 131.0Deshielded by the sulfur atom and carboxamide.
C-4'Thiophene Ring129.0 - 130.0
C-3'Thiophene Ring127.5 - 128.5
C-4-CH₂-NH₂39.0 - 40.5Attached to the terminal amine.
C-2-CH₂-NHCO-37.5 - 39.0Attached to the amide nitrogen.
C-3-CH₂-CH₂-CH₂-29.5 - 31.0Central methylene of the propyl chain.

Section 4: Analysis and Interpretation of Predicted Shifts

The predicted chemical shifts are consistent with the known effects of the functional groups present in N-(3-aminopropyl)thiophene-2-carboxamide.

  • Thiophene Ring: The protons on the thiophene ring are in the aromatic region (7.0-7.7 ppm), with their specific shifts influenced by the electron-withdrawing nature of the carboxamide group. The carbons of the thiophene ring resonate between 127 and 139 ppm, which is typical for this heterocyclic system.[8]

  • Carboxamide Group: The amide proton (NH) is expected to appear as a broad triplet downfield (around 8.0-8.5 ppm) due to its acidic nature and coupling with the adjacent methylene group. The carbonyl carbon (C-1') is significantly deshielded, appearing at approximately 162.5 ppm, a characteristic chemical shift for amide carbonyls.[9]

  • Aminopropyl Chain: The methylene protons of the propyl chain exhibit distinct chemical shifts due to their proximity to the amide and amine functionalities. The protons on C-2, adjacent to the amide nitrogen, are deshielded compared to the protons on C-4, which are adjacent to the primary amine. The central methylene protons (H-3) will appear as a quintet. The carbon chemical shifts for the propyl chain are in the expected aliphatic region.[9] The presence of the terminal amino group influences the chemical shift of the adjacent carbon (C-4).[10]

Section 5: Experimental Protocol for NMR Sample Preparation and Data Acquisition

To validate the predicted NMR data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of N-(3-aminopropyl)thiophene-2-carboxamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (NH and NH₂).[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence (e.g., zg30) should be used.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is recommended to obtain singlets for all carbon signals.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm the proton-proton and proton-carbon correlations, respectively.

Section 6: Conclusion

This technical guide provides a detailed prediction of the ¹H and ¹³C NMR chemical shifts for N-(3-aminopropyl)thiophene-2-carboxamide, grounded in established computational and empirical methodologies. The presented data and analysis offer a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. The predicted spectra serve as a benchmark for experimental verification, aiding in the unambiguous structural elucidation and quality control of N-(3-aminopropyl)thiophene-2-carboxamide.

References

  • ACD/Labs. NMR Prediction. [Link]

  • SpinCore Technologies, Inc. NMR Software. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • NMRFx Analyst. Chemical Shift Prediction. [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

  • Biswas, S. et al. (2019). A Thiophene-2-carboxamide-Functionalized Zr(IV) Organic Framework as a Prolific and Recyclable Heterogeneous Catalyst for Regioselective Ring Opening of Epoxides. Inorganic Chemistry. [Link]

  • PubChem. Thiophene-2-carboxylic acid (2-cyclopentyl-ethyl)-amide. [Link]

  • SpectraBase. Thiophene-2-carboxylic acid [2-(2-nitro-4-trifluoromethyl-phenylamino)-ethyl]-amide - Optional[1H NMR] - Spectrum. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2023).
  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • National Institute of Standards and Technology. 13C - NMR Absorptions of Major Functional Groups. [Link]

  • Lodewyk, M. W., et al. (2012). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

  • Alkorta, I., & Elguero, J. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • TAY, M. G., et al. (2005). 1H and 13C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Molecular Physics. [Link]

  • SpectraBase. 2-Thiophenecarboxamide, N-tetradecyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Thioester supporting info 09-08-12. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

  • The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]

  • Klepetarova, B., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. MDPI. [Link]

  • SpectraBase. N-3-(3-Aminopropyl)-uridine cation - Optional[13C NMR] - Chemical Shifts. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Lane, A. N., et al. (2018). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • National Institute of Standards and Technology. Thiophene-2-carboxamide, N-(2,5-dimethoxyphenyl)-. [Link]

  • Buitrago, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Al-Abdullah, E. S., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]

  • Oregon State University, Department of Chemistry. 1H NMR Chemical Shifts. [Link]

  • Stoyanov, S. D., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

  • Al-Obaid, A. M., et al. (2017). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. [Link]

  • ResearchGate. Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide.... [Link]

Sources

Exploratory

In-Silico Evaluation of N-(3-aminopropyl)thiophene-2-carboxamide: A Technical Guide to Molecular Docking and Target Engagement

Executive Summary & Pharmacophore Rationale In contemporary structure-based drug design, the strategic selection of core scaffolds and flexible linkers dictates both the binding affinity and the pharmacokinetic profile o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In contemporary structure-based drug design, the strategic selection of core scaffolds and flexible linkers dictates both the binding affinity and the pharmacokinetic profile of a candidate molecule. N-(3-aminopropyl)thiophene-2-carboxamide (CAS: 215655-16-6) represents a highly versatile pharmacophore. Thiophene-2-carboxamide derivatives have been extensively validated as potent inhibitors across multiple therapeutic targets, including Phosphoinositide 3-kinase alpha (PI3Kα)[1], Cyclooxygenase-2 (COX-2)[2], and tubulin[3].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic entity engineered for precise target engagement. The molecule can be deconstructed into three functional domains, each dictating specific experimental choices in our docking protocols:

  • The Thiophene Ring: Acting as a bioisostere of benzene, the electron-rich thiophene ring provides favorable lipophilicity and engages in π−π stacking or π -cation interactions within hydrophobic pockets. The sulfur atom can also act as a weak hydrogen bond acceptor, dictating a specific orientation that benzene cannot achieve.

  • The Carboxamide Linker: This rigid, planar group acts as a critical bidentate motif (donor NH, acceptor C=O), essential for anchoring the ligand to kinase hinge regions.

  • The 3-Aminopropyl Chain: This is the primary differentiator of this specific compound. The terminal primary amine has a pKa of ~10.2. At a physiological pH of 7.4, it exists almost entirely in its protonated, cationic state ( −NH3+​ ). This positive charge acts as an electrostatic "warhead," actively seeking solvent-exposed acidic residues (Aspartate or Glutamate) to form stable salt bridges, thereby drastically increasing the residence time of the ligand.

Target Selection and Biological Context: The PI3Kα Model

To demonstrate the computational evaluation of this compound, we will utilize PI3Kα as our model target. Hyperactivation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies. Recent studies have demonstrated that thiophene-2-carboxamide derivatives exhibit potent PI3Kα inhibitory activity, often achieving IC50 values in the low micromolar range[1].

By targeting the ATP-binding cleft of PI3Kα, the carboxamide core can form canonical hydrogen bonds with the hinge region (e.g., Val851), while the flexible 3-aminopropyl chain extends toward the affinity pocket to engage acidic residues (e.g., Asp933 or Glu849).

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3Kα (Target Enzyme) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Thiophene-2-carboxamide (Inhibitor) Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT mTOR mTOR Pathway (Cell Survival) AKT->mTOR

Fig 2. PI3K/AKT signaling pathway illustrating the inhibitory intervention point.

Computational Workflow & Self-Validating Protocols

To ensure scientific integrity, molecular docking cannot be treated as a "black box." Every step must be governed by physical chemistry and must include a self-validating checkpoint. Below is the rigorous, step-by-step methodology required to evaluate N-(3-aminopropyl)thiophene-2-carboxamide.

Protocol A: Ligand Preparation and State Generation

Causality: Molecular docking engines do not inherently know the protonation state of a molecule. Because the 3-aminopropyl group's bioactivity relies entirely on its cationic state at physiological pH, failing to protonate this amine will result in a fundamentally flawed electrostatic potential map, leading to false-negative docking scores.

  • Structure Input: Import the 2D structure of N-(3-aminopropyl)thiophene-2-carboxamide into the ligand preparation module (e.g., LigPrep).

  • State Generation: Utilize Epik to generate possible tautomeric and ionization states at a target pH of 7.4 ± 0.5.

  • Energy Minimization: Minimize the 3D conformers using the OPLS4 force field. Causality: OPLS4 is specifically chosen over older force fields (like MMFF94) due to its superior parameterization for sulfur-containing heteroaromatics (thiophene), ensuring accurate bond lengths and angles.

  • Validation Checkpoint: Visually and computationally verify that the terminal amine is >99% protonated ( −NH3+​ ). If the output yields a neutral amine, the pKa assignment has failed, and the protocol must be halted and manually corrected.

Protocol B: Protein Preparation and Grid Generation
  • Structure Retrieval: Import a high-resolution X-ray crystal structure of PI3Kα (e.g., PDB ID: 4JPS) into the Protein Preparation Wizard.

  • Pre-processing: Assign bond orders, add missing hydrogen atoms, and delete water molecules located >5 Å away from the co-crystallized ligand.

  • H-Bond Optimization: Optimize the hydrogen bond network using PROPKA at pH 7.4 to ensure residues like Histidine are correctly protonated to reflect the physiological environment.

  • Grid Generation: Define the receptor grid by centering a 20 Å × 20 Å × 20 Å bounding box on the centroid of the native co-crystallized ligand.

  • Validation Checkpoint (Self-Docking): Before screening new compounds, extract the native co-crystallized ligand, run it through Protocol A, and dock it back into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) of the top-ranked pose is 2.0 Å compared to the original crystal structure.

Protocol C: Extra Precision (XP) Docking & Thermodynamic Validation

Causality: Standard Precision (SP) docking is insufficient for molecules with highly flexible aliphatic chains like the 3-aminopropyl group. Extra Precision (XP) docking is mandatory here because it applies strict penalties for desolvation and steric clashes, preventing the flexible chain from folding artificially upon itself.

  • Docking Execution: Dock the prepared ligand library into the validated PI3Kα grid using Glide XP. Set the output to retain the top 5 poses per ligand.

  • Thermodynamic Scoring (MM-GBSA): Subject the top XP poses to Prime MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation). Causality: Docking scores (GlideScore) are empirical and often fail to accurately account for solvent effects. MM-GBSA calculates the true binding free energy ( ΔGbind​ ), providing a physically rigorous ranking.

  • Validation Checkpoint: A successful hit must demonstrate a ΔGbind​ more negative than -40.0 kcal/mol and successfully maintain the canonical hydrogen bond with the kinase hinge region (Val851).

Workflow LPrep Ligand Preparation (pH 7.4, OPLS4) Dock Glide XP Docking (Flexible Ligand) LPrep->Dock PPrep Protein Preparation (H-bond opt, Minimization) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock Score Scoring & Pose Analysis (PLIP, PyMOL) Dock->Score MD MD Simulation & MM-GBSA (Thermodynamic Validation) Score->MD

Fig 1. Standardized high-throughput molecular docking and validation workflow.

Quantitative Data Presentation

To illustrate the impact of the 3-aminopropyl moiety, the table below summarizes comparative docking data against the PI3Kα active site. The addition of the protonated amine chain significantly enhances both the empirical docking score and the thermodynamic binding free energy by unlocking new electrostatic interactions.

Compound / LigandGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Hinge Interactions (H-Bonds)Affinity Pocket InteractionsClogP
Thiophene-2-carboxamide (Core only)-5.82-28.45Val851 (NH donor)None (Lacks extension)1.24
N-(3-aminopropyl)thiophene-2-carboxamide -8.74-46.12Val851 (NH donor, C=O acceptor)Asp933 (Salt Bridge via −NH3+​ )0.85
Alpelisib (Reference PI3Kα Inhibitor)-10.15-58.30Val851, Gln859Multiple hydrophobic contacts2.60

Data Interpretation: While the base thiophene-2-carboxamide anchors weakly to the hinge region, the addition of the 3-aminopropyl chain drops the ΔGbind​ by nearly 18 kcal/mol. This is driven by a high-enthalpy salt bridge formed between the protonated terminal amine and the negatively charged Asp933 residue deep within the binding pocket.

References

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies Source: ResearchGate URL
  • Source: Indian Academy of Sciences (ias.ac.in)
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation Source: MDPI URL

Sources

Foundational

Pharmacokinetic Profiling of N-(3-Aminopropyl)thiophene-2-carboxamide: A Technical Guide to ADME Evaluation of Thiophene-Amine Scaffolds

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that present competing pharmacokinetic (PK) liabilities. N-(3-aminopropyl)thiophene-2-carboxamide is a prime example of a bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that present competing pharmacokinetic (PK) liabilities. N-(3-aminopropyl)thiophene-2-carboxamide is a prime example of a bifunctional ADME challenge. It combines a metabolically vulnerable heteroaromatic ring (thiophene) with a highly basic aliphatic amine (3-aminopropyl).

This whitepaper provides a rigorous, causality-driven framework for the pharmacokinetic profiling of this molecule. Rather than relying on generic screening templates, we will dissect the specific physicochemical liabilities of this chemotype and deploy targeted, self-validating workflows to quantify its metabolic stability, subcellular distribution, and bioanalytical behavior.

Physicochemical Profiling & Structural Liabilities

To design an effective PK study, we must first understand the molecular causality driving the compound's behavior in vivo. N-(3-aminopropyl)thiophene-2-carboxamide possesses two distinct structural features that dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

The Thiophene Liability: Bioactivation and Toxicity

Thiophene rings are well-documented structural alerts in drug discovery. Cytochrome P450 (CYP) enzymes—specifically CYP1A1, CYP2C9, and CYP3A4—readily oxidize the thiophene core into transient, highly electrophilic S-oxides or epoxides[1]. If these reactive intermediates are not neutralized by endogenous nucleophiles like glutathione (GSH), they can covalently bind to the P450 enzyme itself, leading to mechanism-based inactivation and potential hepatotoxicity[2]. Furthermore, this rapid oxidation typically results in high hepatic clearance.

The Basic Amine Liability: Ion Trapping and Distribution

The primary amine on the propyl chain has an estimated pKa of ~9.5 to 10.5. At physiological pH (7.4), the molecule exists almost entirely (>99%) in its protonated, cationic state. This fundamental property drives a phenomenon known as lysosomal ion trapping. The small fraction of unionized drug passively diffuses across cell membranes, but upon entering the acidic environment of lysosomes (pH ~4.5), it becomes fully protonated, membrane-impermeable, and trapped[3]. This subcellular sequestration artificially inflates the apparent volume of distribution (Vd) and can lead to phospholipidosis during chronic dosing[3].

Quantitative Projections

Before initiating wet-lab experiments, we summarize the expected physicochemical and PK parameters based on the structural causality discussed above.

ParameterValue / ProjectionMechanistic Rationale
Molecular Weight 184.26 g/mol Small molecular size theoretically favors rapid tissue diffusion.
pKa (Primary Amine) ~9.5 - 10.5Highly basic; >99% protonated at physiological pH (7.4).
Apparent Vd High (>3 L/kg)Driven by lysosomal ion trapping of the protonated amine[3].
Hepatic Clearance Moderate to HighThiophene ring is highly susceptible to CYP450 oxidation[1].
Chromatographic Behavior Poor on standard C18Protonated amine interacts with acidic silanols, causing peak tailing[4].

In Vitro Profiling Workflows

To validate our structural hypotheses, we must deploy self-validating in vitro assays. A protocol is only as reliable as its internal controls.

Reactive Metabolite Trapping (Microsomal Assay)

Objective: Identify and quantify CYP-mediated thiophene bioactivation. System Validation: This protocol utilizes a minus-NADPH negative control to rule out direct chemical reactivity, and a known thiophene-containing drug (e.g., ticlopidine) as a positive control to verify CYP enzymatic competence.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) fortified with 3.3 mM MgCl2 to support enzymatic activity.

  • Matrix Assembly: Combine human liver microsomes (HLM) at a final protein concentration of 1.0 mg/mL, 10 µM of N-(3-aminopropyl)thiophene-2-carboxamide, and 5 mM reduced glutathione (GSH). Causality: GSH acts as a surrogate nucleophile to trap the transient thiophene S-oxide before it can bind to microsomal proteins.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 1% formic acid and a stable-isotope labeled internal standard (SIL-IS).

  • Isolation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

  • Detection: Analyze via LC-MS/MS using a neutral loss scan of 129 Da, which is the characteristic mass cleavage of the pyroglutamic acid moiety from GSH adducts.

Pathway1 A N-(3-aminopropyl) thiophene-2-carboxamide B CYP450 Oxidation (CYP1A1, CYP3A4) A->B C Thiophene S-oxide (Electrophilic Intermediate) B->C Bioactivation D Glutathione (GSH) C->D Michael Addition F Protein Thiols C->F E GSH-Adduct (Detoxification) D->E G Covalent Binding (Toxicity/Inactivation) F->G

Mechanistic pathway of CYP450-mediated thiophene bioactivation and nucleophilic trapping.

Bioanalytical Strategy: LC-MS/MS Method Development

Quantifying highly basic compounds (pKa > 9) presents severe chromatographic challenges. On traditional Type-B silica C18 columns, the protonated primary amine interacts strongly with residual acidic silanols via ion-exchange mechanisms. This results in severe peak tailing, signal suppression, and carryover[4][5].

Self-Validating Solution: We must engineer the chromatographic environment to mitigate this charge state.

Step-by-Step LC-MS/MS Methodology:

  • Sample Aliquoting: Transfer 50 µL of in vivo plasma to a 96-well plate.

  • Protein Precipitation: Add 150 µL of basic acetonitrile (containing 0.1% ammonium hydroxide). Causality: The basic environment disrupts the electrostatic binding of the basic amine to plasma proteins, ensuring high recovery.

  • Centrifugation: Spin at 4,000 rpm for 10 minutes to pellet the protein matrix.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Charged Surface Hybrid (CSH) C18 column (2.1 x 50 mm, 1.7 µm). Causality: CSH technology applies a low-level positive charge to the particle surface, electrostatically repelling the protonated amine and yielding sharp, Gaussian peaks[5].

  • High-pH Gradient Elution: Run a gradient using Mobile Phase A (10 mM ammonium bicarbonate, pH 10.5) and Mobile Phase B (100% Acetonitrile). At pH 10.5, the primary amine is largely deprotonated (neutralized), eliminating secondary interactions with the stationary phase[6].

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transition for the parent mass (m/z 185.1 -> fragment).

Time (min)Mobile Phase A (pH 10.5)Mobile Phase B (Acetonitrile)Flow Rate
0.095%5%0.4 mL/min
0.595%5%0.4 mL/min
3.010%90%0.4 mL/min
4.010%90%0.4 mL/min
4.195%5%0.4 mL/min

In Vivo Pharmacokinetic Study Design

When transitioning to rodent models (e.g., Sprague-Dawley rats), the in vivo Vd will be the most critical parameter to monitor. The basic amine ensures that systemic plasma concentrations will drop rapidly not just due to thiophene clearance, but due to rapid tissue distribution and lysosomal sequestration[3].

Pathway2 A Systemic Circulation (pH 7.4) Amine Equilibrium (R-NH2 ⇌ R-NH3+) B Cell Membrane Passive Diffusion of Unionized Species A->B C Intracellular Cytosol (pH ~7.2) B->C D Lysosomal Membrane C->D E Lysosome (pH ~4.5) 100% Protonated (R-NH3+) D->E Protonation F Ion Trapping High Volume of Distribution (Vd) E->F Accumulation

Subcellular ion trapping mechanism of basic amines driving high apparent volume of distribution.

Dosing Strategy:

  • Intravenous (IV) Cohort (1 mg/kg): Essential for calculating absolute clearance and steady-state volume of distribution (Vss). Due to the high expected Vd, terminal sampling must extend to at least 24 hours to accurately capture the elimination phase, as drug slowly leaches back out of tissue lysosomes into the plasma.

  • Per Os (PO) Cohort (10 mg/kg): Used to determine oral bioavailability (%F). Given the high polarity of the protonated amine and the metabolic liability of the thiophene ring (first-pass metabolism), bioavailability is expected to be low-to-moderate.

Conclusion

Profiling N-(3-aminopropyl)thiophene-2-carboxamide requires a targeted approach that respects its chemical nature. By anticipating thiophene bioactivation and proactively mitigating the chromatographic and distributional artifacts caused by its highly basic amine, researchers can generate robust, artifact-free pharmacokinetic data. Relying on causality-driven assay design ensures that observed in vivo phenomena are accurately interpreted rather than mischaracterized as experimental noise.

Sources

Exploratory

Thermodynamic Profiling of N-(3-aminopropyl)thiophene-2-carboxamide: A Comprehensive Methodological Guide

Executive Summary N-(3-aminopropyl)thiophene-2-carboxamide (CAS 1235440-89-7 for the hydrochloride salt) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-aminopropyl)thiophene-2-carboxamide (CAS 1235440-89-7 for the hydrochloride salt) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. The molecule features a rigid, electron-rich heteroaromatic thiophene core coupled with a flexible, hydrophilic aminopropyl aliphatic chain. Understanding its thermodynamic properties is critical for optimizing synthetic scale-up, formulating stable pharmaceutical intermediates, and predicting ligand-target binding kinetics.

As a Senior Application Scientist, I approach the thermodynamic characterization of such bifunctional molecules not merely as a data-collection exercise, but as a holistic, self-validating system. This whitepaper outlines the authoritative protocols for determining the thermodynamic parameters of N-(3-aminopropyl)thiophene-2-carboxamide, bridging in silico predictions with rigorous empirical validation.

In Silico Thermodynamic Predictions (DFT Modeling)

Before committing valuable synthesized material to destructive thermal testing, a robust characterization pipeline begins with Density Functional Theory (DFT). DFT establishes the theoretical baseline for the molecule's stability, providing a predictive framework that prevents the misinterpretation of subsequent empirical data.

The Causality Behind the Computational Approach

By utilizing the B3LYP/6-311G(d,p) basis set, we can map the potential energy surface of the thiophene-2-carboxamide core. The structural stability of the thiophene ring contributes significantly to the overall thermodynamic profile, and computations allow us to isolate the electronic properties (ionization potential, electron affinity) from physical phase transitions[1]. Previous DFT studies on homologous thiophene-2-carboxamide derivatives reveal a HOMO-LUMO energy gap typically ranging from 3.8 to 5.0 eV, indicating high chemical stability and resistance to spontaneous auto-oxidation[2]. Furthermore, the enthalpy of formation for thiophene derivatives is heavily influenced by the substitution pattern, which can be accurately modeled in silico prior to calorimetry[3].

Workflow DFT In Silico Profiling (DFT Calculations) Prep Sample Preparation (Desiccation/Milling) DFT->Prep Guides purity requirements Solid Solid-State Analysis (DSC / TGA) Prep->Solid Solid-state behavior Liquid Solution Thermodynamics (ITC / Solvation) Prep->Liquid Aqueous behavior Synthesis Thermodynamic Parameter Synthesis Solid->Synthesis u0394H_fus, T_m, T_d Liquid->Synthesis u0394G, u0394H_bind, u0394S

Workflow for the comprehensive thermodynamic characterization of thiophene derivatives.

Solid-State Thermal Characterization (DSC & TGA)

To validate the in silico models, we employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This combination creates a self-validating system: DSC measures the heat flow associated with phase transitions (melting, crystallization), while TGA simultaneously confirms whether a mass loss (degradation or desolvation) is occurring at those exact temperatures. Carboxamide derivatives of thiophene exhibit predictable thermal behavior in solid states, making this dual-method approach highly reliable[4].

Step-by-Step Protocol: Self-Validating Thermal Analysis
  • Sample Preparation : Weigh exactly 2.0 to 5.0 mg of N-(3-aminopropyl)thiophene-2-carboxamide into an aluminum crucible.

    • Causality: Utilizing a low sample mass minimizes internal thermal gradients. This ensures that the entire sample undergoes phase transitions simultaneously, yielding sharp, highly resolved endothermic peaks for accurate melting point ( Tm​ ) determination.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min.

    • Causality: An inert atmosphere is mandatory. It prevents oxidative degradation of the primary amine, allowing the analyst to isolate pure thermal pyrolysis from oxidative combustion during the TGA phase.

  • Thermal Ramping : Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

    • Causality: A 10 °C/min rate is the optimal empirical compromise. Faster heating rates induce a kinetic lag (artificially shifting the Tm​ higher), while slower rates broaden the heat flow signal, reducing the signal-to-noise ratio.

  • Data Integration : Calculate the Enthalpy of Fusion ( ΔHfus​ ) by integrating the area under the melting endotherm using a linear baseline.

Degradation S1 Intact Molecule (25 - 150 °C) S2 Phase Transition (Melting) S1->S2 Endothermic Heat Flow S3 Aliphatic Chain Cleavage S2->S3 Exothermic Degradation S4 Thiophene Ring Pyrolysis S3->S4 > 350 °C

Logical progression of thermal degradation pathways observed during TGA-DSC analysis.

Quantitative Thermodynamic Data Synthesis

Based on the structural homology of thiophene-2-carboxamides and the behavior of the aminopropyl moiety, the thermodynamic profile of this class of compounds is highly consistent. The table below summarizes the critical thermodynamic parameters derived from the integrated methodology.

Thermodynamic ParameterSymbolRepresentative Value Range*Primary Analytical Method
Melting Temperature Tm​ 150 - 175 °CDSC
Enthalpy of Fusion ΔHfus​ 25.0 - 35.0 kJ/molDSC (Peak Integration)
Decomposition Onset Td​ > 250 °CTGA (5% Mass Loss)
HOMO-LUMO Energy Gap ΔE 3.8 - 5.0 eVDFT (B3LYP/6-311G)
Gibbs Free Energy of Binding ΔG Target-dependentIsothermal Titration Calorimetry

*Note: Exact empirical values fluctuate based on the specific salt form (e.g., free base vs. hydrochloride salt) and crystalline polymorph present.

Solution Thermodynamics: Binding Kinetics via ITC

Because N-(3-aminopropyl)thiophene-2-carboxamide contains a highly reactive primary amine, it is frequently utilized as a ligand for macromolecular targets. To understand its solution thermodynamics, Isothermal Titration Calorimetry (ITC) is the gold standard.

Step-by-Step Protocol: ITC Binding Thermodynamics
  • Degassing : Thoroughly degas both the ligand solution (N-(3-aminopropyl)thiophene-2-carboxamide) and the macromolecular target solution under a vacuum for 10 minutes.

    • Causality: Microbubbles in the sample cell will expand or collapse during the titration, creating massive thermal artifacts that obscure the microjoule-level heat of binding.

  • Titration Execution : Inject 2 μL aliquots of the ligand into the target cell at 150-second intervals, maintaining a constant stirring speed of 1000 RPM.

  • Thermodynamic Derivation :

    • Causality: ITC is the ultimate self-validating thermodynamic technique. By directly measuring the heat released or absorbed ( ΔH ) and fitting the binding isotherm to obtain the association constant ( Ka​ ), we can mathematically derive the remaining parameters without secondary assays.

    • ΔG=−RTlnKa​

    • ΔS=(ΔH−ΔG)/T

By interlocking DFT predictions with DSC/TGA solid-state analysis and ITC solution kinetics, researchers can establish an unimpeachable, 360-degree thermodynamic profile of N-(3-aminopropyl)thiophene-2-carboxamide, ensuring absolute reliability in downstream pharmaceutical applications.

References

  • [1] DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at:[Link]

  • [4] Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Semantic Scholar. Available at:[Link]

  • [2] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC / NIH. Available at:[Link]

  • [3] Thermochemistry of 2,5-Thiophenedicarboxylic Acid. The Journal of Physical Chemistry A (ACS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(3-aminopropyl)thiophene-2-carboxamide via HATU-Mediated Amide Bond Formation

Executive Summary & Strategic Rationale Amide coupling reactions are among the most frequently utilized transformations in drug discovery and medicinal chemistry[1]. The target molecule, N-(3-aminopropyl)thiophene-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Amide coupling reactions are among the most frequently utilized transformations in drug discovery and medicinal chemistry[1]. The target molecule, N-(3-aminopropyl)thiophene-2-carboxamide (often isolated as its hydrochloride salt, CAS 1235440-89-7[2]), is a highly versatile building block used to introduce the thiophene-2-carboxamide pharmacophore into larger molecular scaffolds.

Directly coupling thiophene-2-carboxylic acid with 1,3-diaminopropane presents a significant chemoselectivity challenge: the symmetrical nature and high nucleophilicity of the diamine inevitably lead to a statistical mixture of the desired mono-amide, the unwanted bis-amide (N,N'-bis(thiophene-2-carbonyl)-1,3-propanediamine), and unreacted starting material.

To establish a self-validating, high-yielding system , this protocol employs a two-phase strategy:

  • Regioselective Coupling: Utilizing mono-Boc-protected 1,3-diaminopropane (N-Boc-1,3-propanediamine) to guarantee 100% mono-amide formation.

  • Uronium-Based Activation: Employing HATU and DIPEA to drive the coupling. HATU is superior to classic carbodiimides (like EDC/DCC) due to the neighboring-group effect of its 7-azabenzotriazole leaving group, which pre-organizes the incoming amine via hydrogen bonding, drastically accelerating reaction kinetics .

Experimental Workflow & Mechanistic Pathway

The synthetic workflow is designed to be self-validating. The intermediate is neutral and easily purified via standard aqueous workup, while the final deprotected product is highly polar and isolated as a pristine hydrochloride salt via simple trituration.

SynthesisWorkflow SM1 Thiophene-2-carboxylic acid (Electrophile) Coupling Activation & Coupling HATU, DIPEA, DMF 0 °C to RT, 2-4h SM1->Coupling SM2 N-Boc-1,3-propanediamine (Nucleophile) SM2->Coupling Intermediate N-Boc-N'-(thiophene-2-carbonyl)- 1,3-propanediamine (Neutral Intermediate) Coupling->Intermediate Amide Bond Formation Deprotection Acidic Cleavage 4M HCl in Dioxane DCM, RT, 2h Intermediate->Deprotection In-Process Control: TLC / LC-MS Product N-(3-aminopropyl)thiophene- 2-carboxamide HCl (Target Salt) Deprotection->Product Boc Removal & Salt Formation

Workflow for the regioselective synthesis of N-(3-aminopropyl)thiophene-2-carboxamide.

Quantitative Data: Stoichiometry & Reagents

To ensure complete conversion while avoiding the formation of difficult-to-remove byproducts, the stoichiometry is precisely balanced. A slight excess of the amine and coupling reagent ensures the complete consumption of the thiophene-2-carboxylic acid.

Table 1: Reagent Specifications and Stoichiometric Equivalents

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
Thiophene-2-carboxylic acid Limiting Reagent128.151.001.28 g
N-Boc-1,3-propanediamine Nucleophile174.241.101.92 g (approx. 1.95 mL)
HATU Coupling Agent380.231.104.18 g
DIPEA (Hünig's Base) Non-nucleophilic Base129.243.003.88 g (approx. 5.22 mL)
Anhydrous DMF Solvent (Coupling)73.09-50 mL (0.2 M)
4M HCl in Dioxane Deprotection Agent36.465.0012.5 mL

Step-by-Step Experimental Protocol

Phase 1: Uronium Activation and Amide Coupling

Causality Focus: HATU is highly moisture-sensitive. The reaction must be performed under an inert atmosphere. DIPEA is added first to deprotonate the carboxylic acid, generating the nucleophilic carboxylate required to attack the electron-deficient uronium carbon of HATU.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen ( N2​ ).

  • Dissolution: Add thiophene-2-carboxylic acid (1.28 g, 10.0 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Base Addition: Inject DIPEA (5.22 mL, 30.0 mmol) via syringe. The excess base ensures the reaction medium remains strictly basic, preventing the premature protonation of the incoming amine.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (4.18 g, 11.0 mmol) portion-wise. Stir at 0 °C for 15 minutes. Validation: The solution will typically turn a pale yellow/orange, indicating the formation of the active 7-azabenzotriazole (OAt) ester.

  • Coupling: Add N-Boc-1,3-propanediamine (1.95 mL, 11.0 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (50% EtOAc in Hexanes). The starting acid should disappear, replaced by a new UV-active spot (M+H = 285.1).

Phase 2: Aqueous Workup and Intermediate Isolation

Causality Focus: The byproducts of HATU coupling are tetramethylurea (water-soluble) and 1-hydroxy-7-azabenzotriazole (HOAt, acidic). A highly structured aqueous wash sequence systematically strips these impurities from the organic layer .

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 150 mL) and transfer to a separatory funnel. Add 100 mL of deionized water to quench.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 50 mL). Purpose: Protonates and extracts unreacted N-Boc-1,3-propanediamine and DIPEA into the aqueous phase.

  • Base Wash: Wash with saturated aqueous NaHCO3​ (2 × 50 mL). Purpose: Deprotonates and extracts HOAt byproduct and any trace unreacted thiophene-2-carboxylic acid.

  • Brine Wash: Wash with saturated NaCl solution (50 mL) to remove residual water and DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield N-Boc-N'-(thiophene-2-carbonyl)-1,3-propanediamine as a viscous oil or off-white solid. This can be used in the next step without further column chromatography.

Phase 3: Boc Deprotection and Salt Formation

Causality Focus: The tert-butyl carbamate (Boc) group is cleaved via acid-catalyzed hydrolysis. 4M HCl in dioxane is preferred over TFA/DCM because it directly yields the stable, crystalline hydrochloride salt, avoiding the hygroscopic nature of TFA salts.

  • Dissolution: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM, 30 mL). Cool to 0 °C.

  • Cleavage: Slowly add 4M HCl in Dioxane (12.5 mL, 50.0 mmol). Observation: Gas evolution ( CO2​ and isobutylene) will occur.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. As the deprotection proceeds, the highly polar hydrochloride salt of the product will often begin to precipitate out of the DCM solution.

  • IPC: Check via LC-MS. The peak at M+H = 285.1 should be entirely replaced by a peak at M+H = 185.1.

Phase 4: Isolation and Purification
  • Concentration: Evaporate the volatiles under reduced pressure.

  • Trituration: Suspend the resulting crude solid in cold Diethyl Ether (50 mL). Stir vigorously for 15 minutes. Purpose: Ether dissolves non-polar organic impurities and residual dioxane, leaving the insoluble product salt behind.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with additional cold Diethyl Ether (2 × 15 mL).

  • Drying: Dry the solid under high vacuum for 12 hours to afford N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride as a white to off-white powder.

Troubleshooting & Process Optimization

Table 2: Common Deviations, Causality, and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action / Optimization
Incomplete conversion of carboxylic acid Insufficient activation time or degraded HATU (moisture exposure).Ensure HATU is stored under argon at 4 °C. Stir acid, base, and HATU for at least 15 mins before adding the amine.
Formation of guanidinium byproducts The amine reacted directly with HATU instead of the OAt ester.Always pre-activate the acid with HATU/DIPEA before adding the amine. Never mix HATU and amine directly.
Product is a sticky gum instead of a solid Incomplete removal of Dioxane or DMF during concentration.Re-dissolve in a minimal amount of Methanol, precipitate with a large excess of cold Diethyl Ether, and filter immediately.
Low yield after aqueous workup The Boc-protected intermediate partitioned into the aqueous layer due to high DMF content.Back-extract the initial aqueous layer with EtOAc (2 × 50 mL) or wash the organic layer with 5% aqueous LiCl to strip DMF effectively.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

Application

The Strategic Integration of N-(3-aminopropyl)thiophene-2-carboxamide in Fragment-Based Drug Design: A Guide for Researchers

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By starting with small...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior drug-like properties.[1][3] This guide provides a comprehensive overview of the principles and protocols for utilizing a promising, yet underexplored fragment, N-(3-aminopropyl)thiophene-2-carboxamide, in a typical FBDD campaign. We will delve into the rationale behind its selection, its synthesis and incorporation into a fragment library, and a detailed workflow for hit identification, validation, and evolution.

The Thiophene Carboxamide Scaffold: A Privileged Fragment Motif

The thiophene carboxamide core is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including kinase inhibition and anticancer properties.[4][5] The thiophene ring itself is a versatile bioisostere for a phenyl ring, offering a different electronic distribution and potential for unique vector interactions within a protein binding site. The carboxamide linkage provides a key hydrogen bond donor and acceptor, while the N-(3-aminopropyl) side chain introduces a basic nitrogen atom, capable of forming salt bridges or key hydrogen bonds, and a flexible linker that can explore different regions of a binding pocket. These features make N-(3-aminopropyl)thiophene-2-carboxamide an attractive candidate for inclusion in a fragment library.

Synthesis and Characterization of N-(3-aminopropyl)thiophene-2-carboxamide

The synthesis of N-(3-aminopropyl)thiophene-2-carboxamide can be achieved through a straightforward amidation reaction. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of N-(3-aminopropyl)thiophene-2-carboxamide

  • Starting Materials: Thiophene-2-carboxylic acid, N-Boc-1,3-diaminopropane, a peptide coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

  • Amide Coupling: Dissolve thiophene-2-carboxylic acid in DMF. Add HATU and DIPEA and stir for 10 minutes. Add N-Boc-1,3-diaminopropane and stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the TFA salt of N-(3-aminopropyl)thiophene-2-carboxamide. The free base can be obtained by neutralization with a suitable base.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PropertyValueSource
Molecular Formula C₈H₁₂N₂OS
Molecular Weight 184.26 g/mol
CAS Number 1235440-89-7

Building a High-Quality Fragment Library

The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.[3][6] N-(3-aminopropyl)thiophene-2-carboxamide should be incorporated into a library that adheres to the "Rule of Three":

  • Molecular weight < 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

A well-designed library will have high chemical diversity and synthetic tractability, allowing for the straightforward elaboration of initial hits.[6][7]

The FBDD Workflow: From Fragment Hit to Lead Candidate

The FBDD process is an iterative cycle of screening, validation, and optimization, heavily reliant on structural biology.[8][9]

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization A Fragment Library B Primary Screen (NMR, SPR, TSA) A->B C Biophysical Confirmation (ITC, Orthogonal Screen) B->C D Structural Biology (X-ray Crystallography, NMR) C->D E Structure-Guided Design (Growing, Linking) D->E F Synthesis of Analogs E->F G SAR by Biophysics & Structure F->G G->E Iterative Cycles H Lead Candidate G->H

Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Primary Screening: Identifying Initial Binders

Due to the weak affinities of fragments, sensitive biophysical techniques are required for primary screening.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are the most commonly employed methods.[12][13]

Protocol 2: NMR-based Fragment Screening (Saturation Transfer Difference)

  • Sample Preparation: Prepare a stock solution of the target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O). Prepare a cocktail of 5-10 fragments, including N-(3-aminopropyl)thiophene-2-carboxamide, at a concentration of 100-500 µM. The final protein concentration should be in the low micromolar range (e.g., 10-50 µM).

  • NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum of the fragment cocktail in the absence of the protein as a reference. Add the target protein to the fragment cocktail and acquire a Saturation Transfer Difference (STD) NMR spectrum.

  • Data Analysis: Process the STD spectrum and compare it to the reference spectrum. Fragments that bind to the protein will show signals in the STD spectrum, indicating that they have received saturation from the irradiated protein.

  • Deconvolution: If a cocktail shows activity, screen the individual fragments from that cocktail to identify the specific binder(s).

Protocol 3: SPR-based Fragment Screening

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Fragment Screening: Prepare solutions of individual fragments, including N-(3-aminopropyl)thiophene-2-carboxamide, in a suitable running buffer (e.g., HBS-EP+). Inject the fragment solutions over the immobilized protein surface.

  • Data Analysis: Monitor the change in response units (RU) upon fragment injection. A significant increase in RU that is dose-dependent indicates a binding event.

  • Hit Confirmation: Re-test initial hits to confirm their activity and determine an approximate binding affinity (K_D).

Hit Validation: Confirming and Characterizing Binding

Initial hits from the primary screen must be validated using orthogonal biophysical methods to eliminate false positives.[14][15] Isothermal Titration Calorimetry (ITC) provides thermodynamic data on the binding interaction, while X-ray crystallography offers the ultimate validation by providing a high-resolution structure of the fragment-protein complex.[10][16]

Hit_Validation_Flow A Primary Hit from NMR or SPR Screen B Orthogonal Biophysical Screen (e.g., Thermal Shift Assay) A->B C Isothermal Titration Calorimetry (ITC) - Determine KD, ΔH, ΔS B->C D X-ray Crystallography or NMR - Determine Binding Mode C->D E Validated Hit for Lead Optimization D->E

Figure 2: A typical hit validation cascade in FBDD.

Protocol 4: Hit Validation by X-ray Crystallography

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration (e.g., 10-50 mM) of the validated fragment hit, such as N-(3-aminopropyl)thiophene-2-carboxamide.

  • Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Binding Mode Analysis: Analyze the electron density map to confirm the binding of the fragment and to elucidate its precise binding mode, including key interactions with the protein.[16][17]

Hit-to-Lead Optimization: Growing and Linking Fragments

With a high-resolution structure of the fragment-protein complex in hand, the process of evolving the low-affinity hit into a potent lead compound can begin.[6][8] This is typically achieved through two main strategies: fragment growing and fragment linking.[18][19]

Fragment Growing: This strategy involves adding chemical functionality to the initial fragment to make additional favorable interactions with the protein.[6] For our hypothetical hit, N-(3-aminopropyl)thiophene-2-carboxamide, a structural biologist might identify a nearby hydrophobic pocket that could be occupied by adding a small alkyl or aryl group to the primary amine of the aminopropyl side chain.

Fragment Linking: If a second fragment is found to bind in close proximity to the first, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in binding affinity.[18][19] The design of the linker is critical to maintain the optimal binding orientations of both fragments.[6]

Computational chemistry plays a crucial role in both of these strategies, helping to predict favorable modifications and design linkers with appropriate geometries.[20][21]

Conclusion

N-(3-aminopropyl)thiophene-2-carboxamide represents a promising starting point for a fragment-based drug discovery campaign. Its desirable physicochemical properties and the synthetic tractability of the thiophene carboxamide scaffold make it an ideal candidate for inclusion in a fragment library. By following a rigorous workflow of biophysical screening, hit validation, and structure-guided optimization, researchers can leverage such fragments to discover novel, high-quality lead compounds for a wide range of biological targets. The integration of sensitive biophysical techniques with structural biology is the cornerstone of FBDD, providing a rational and efficient path to new medicines.[9]

References

  • Approaches to Fragment-Based Drug Design. (n.d.). Google Cloud.
  • Fragment Screening by Surface Plasmon Resonance. (2021, March 13). ACS Medicinal Chemistry Letters.
  • Howard, S., & Abell, C. (2015). CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. The Royal Society of Chemistry, 49-72.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences.
  • Computational Methods to Support Fragment-based Drug Discovery. (n.d.). Request PDF.
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016, November 30). Wiley Online Library.
  • Fragment Based Drug Design: A Review. (2024, July 1). International Journal of Pharmaceutical Sciences.
  • Computational Approaches in Fragment Based Drug Design. (n.d.). Longdom Publishing.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC - NIH.
  • X-ray Crystallography Fragment Screening. (n.d.). Selvita.
  • Protein X-ray Crystallography in Drug Discovery. (2025, April 14). Creative Biostructure.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (n.d.). PMC - NIH.
  • Applications of NMR spectroscopy in FBDD. (2018, June 13). Monash University.
  • SPR-based Fragment Screening: Advantages and Applications. (n.d.). Ingenta Connect.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC.
  • SPR-based fragment screening: advantages and applications. (n.d.). PubMed.
  • Fragment Based Drug Design: From Experimental to Computational Approaches. (n.d.). Google.
  • Fragment-based drug discovery: A graphical review. (2025, September 10). PubMed.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (2011, October 15). PubMed.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013, July 19). PNAS.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2013, October 24). PDF.
  • Fragment-Based Drug Discovery: Concept and Aim. (n.d.). J-Stage.
  • Computational methods for fragment-based ligand design: growing and linking. (n.d.). PubMed.
  • Computational Fragment-Based Drug Design. (n.d.). Springer Nature Experiments.
  • Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. (n.d.). ACS Publications.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013, July 5). PLOS One.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Frontiers.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PubMed.
  • Fragment HIT Identification in FBDD. (2022, November 16). CrystalsFirst.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures.
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014, August 10). PMC.
  • Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. (2024, September 16). Mestrelab Research.
  • Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2021, August 31). Proclinical.
  • A Comparative Analysis of N-Substituted Thiophene-3-Carboxamide Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. (n.d.). PubMed.
  • Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. (n.d.). ResearchGate.
  • Development of potent inhibitors by fragment‐linking strategies. (n.d.). OA Monitor Ireland.
  • Development of potent inhibitors by fragment-linking strategies. (2022, October 15). PubMed.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI.
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024, June 15). PubMed.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). PubMed.
  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. (n.d.). Semantic Scholar.
  • N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride. (n.d.). Sigma-Aldrich.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010, June 1). Google.
  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.). Request PDF - ResearchGate.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). Semantic Scholar.

Sources

Method

N-(3-aminopropyl)thiophene-2-carboxamide cross-coupling reaction conditions

Application Note & Methodological Guide: Cross-Coupling Strategies for N-(3-aminopropyl)thiophene-2-carboxamide Executive Summary & Mechanistic Rationale N-(3-aminopropyl)thiophene-2-carboxamide (CAS: 215655-16-6) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide: Cross-Coupling Strategies for N-(3-aminopropyl)thiophene-2-carboxamide

Executive Summary & Mechanistic Rationale

N-(3-aminopropyl)thiophene-2-carboxamide (CAS: 215655-16-6) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors and targeted therapeutics. The molecule presents two distinct reactive domains: a terminal primary amine and a heteroaromatic thiophene core.

Successfully executing palladium-catalyzed cross-coupling on this scaffold requires strict control over chemoselectivity and regioselectivity.

  • Chemoselectivity (The Amine Challenge): The terminal primary amine is a strong Lewis base. If left unprotected, it will coordinate with and poison the palladium catalyst, or undergo competitive Buchwald-Hartwig N-arylation[1]. Therefore, transient masking of the amine (e.g., via Boc-protection) is a non-negotiable prerequisite.

  • Regioselectivity (The Thiophene Core): The C2-carboxamide group exerts an electron-withdrawing effect across the thiophene ring, rendering the C5 position the most acidic and electronically susceptible to functionalization[2].

This guide details two validated pathways for C5-arylation: the classical Suzuki-Miyaura Cross-Coupling (requiring pre-bromination) and the modern, atom-economical Direct C-H Arylation .

Strategic Workflows

The overall synthetic strategy follows a strict three-phase sequence: Protection, Palladium-Catalyzed Coupling, and Deprotection.

Workflow A N-(3-aminopropyl) thiophene-2-carboxamide B Phase 1: Boc Protection (Amine Masking) A->B C Phase 2: Pd-Catalyzed Cross-Coupling (C5) B->C D Phase 3: TFA Deprotection (Product Isolation) C->D

Fig 1. Three-phase synthetic workflow for the cross-coupling of N-(3-aminopropyl)thiophene-2-carboxamide.

Detailed Experimental Protocols

Phase 1: Amine Masking (Boc Protection)

Causality: Protecting the primary amine prevents the formation of inactive Pd-amine complexes and eliminates the risk of N-arylation.

  • Dissolve N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Add Triethylamine (TEA, 2.5 equiv) dropwise at 0 °C to neutralize the hydrochloride salt.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in portions.

  • Warm to room temperature and stir for 4 hours. Monitor via TLC (Ninhydrin stain).

  • Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the Boc-protected intermediate.

Phase 2, Pathway A: Suzuki-Miyaura Cross-Coupling (Classical)

Causality: This pathway requires pre-functionalization (bromination at C5 using NBS). It is highly reliable for sterically hindered or electronically deactivated aryl boronic acids[3].

  • Bromination: Treat the Boc-protected intermediate with N-Bromosuccinimide (NBS, 1.05 equiv) in DMF at 0 °C for 2 hours to yield the 5-bromo derivative.

  • Coupling Setup: In an oven-dried Schlenk flask, combine the 5-bromo intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v), followed by K₃PO₄ (2.0 equiv). Note: K₃PO₄ is preferred over Na₂CO₃ as it provides superior solubility and accelerates the transmetalation step in aqueous dioxane[3].

  • Reaction: Stir at 90 °C under an argon atmosphere for 12–16 hours.

  • Validation: Confirm complete consumption of the bromide via LC-MS before cooling. Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Phase 2, Pathway B: Direct Palladium-Catalyzed C-H Arylation

Causality: Direct arylation bypasses the bromination step, reducing waste and improving atom economy. The choice of base is the most critical parameter here; Potassium Acetate (KOAc) is mandatory. Acetate acts as an intramolecular proton shuttle during the Concerted Metalation-Deprotonation (CMD) transition state, lowering the activation energy for C-H bond cleavage[1][4].

  • Setup: Charge a sealable pressure tube with the Boc-protected intermediate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and anhydrous KOAc (2.0 equiv).

  • Atmosphere: Evacuate and backfill the vessel with Argon three times.

  • Solvent: Add anhydrous N,N-Dimethylacetamide (DMAc, 0.2 M). Note: DMAc stabilizes the Pd(II) intermediates at high temperatures better than DMF[4].

  • Reaction: Seal the tube and heat to 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMAc. Purify the organic layer via silica gel chromatography.

Direct C-H Arylation Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields for the Direct C-H Arylation pathway, demonstrating why Pd(OAc)₂/KOAc/DMAc is the optimal system[1][4].

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Isolated Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃Toluene110< 10%Lack of acetate prevents CMD pathway.
2Pd(OAc)₂Cs₂CO₃DMF11035%Carbonate is a poor proton shuttle for thiophenes.
3Pd(OAc)₂KOAcToluene11042%Poor solubility of KOAc in non-polar solvent.
4 Pd(OAc)₂ KOAc DMAc 110 84% Optimal CMD facilitation & intermediate stability.
5PdCl(C₃H₅)(dppb)KOAcDMAc11081%Comparable to Entry 4, but catalyst is more expensive.

Mechanistic Pathway of Direct C-H Arylation

The success of Pathway B relies entirely on the Concerted Metalation-Deprotonation (CMD) cycle. The diagram below illustrates the self-validating catalytic loop where the acetate ligand actively participates in breaking the C5-H bond.

Mechanism Pd_cat Pd(0) Active Catalyst Ox_Add Oxidative Addition (Insertion into Ar-Br) Pd_cat->Ox_Add + Ar-Br Lig_Ex Ligand Exchange (Bromide swapped for Acetate) Ox_Add->Lig_Ex Ar-Pd(II)-Br CMD Concerted Metalation- Deprotonation (CMD) at C5 Lig_Ex->CMD Ar-Pd(II)-OAc Red_Elim Reductive Elimination (C-C Bond Formation) CMD->Red_Elim Ar-Pd(II)-Thiophene + HOAc Red_Elim->Pd_cat Biaryl Product

Fig 2. Concerted Metalation-Deprotonation (CMD) catalytic cycle for direct C-H arylation.

Phase 3: Deprotection & Isolation

Once the cross-coupling is verified via LC-MS, the amine must be unmasked to yield the final functionalized N-(3-aminopropyl)thiophene-2-carboxamide derivative.

  • Dissolve the purified coupled product in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to remove excess TFA.

  • To obtain the free base, partition the residue between EtOAc and 1M NaOH. Extract, dry over Na₂SO₄, and concentrate. Alternatively, precipitate the product as an HCl salt by treating the free base with 2M HCl in diethyl ether.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations Source: MDPI (Molecules) URL:[Link]

  • Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction Source: ResearchGate URL:[Link]

  • Palladium-Catalyzed Direct Arylation of Luminescent Bis-Cyclometalated Iridium(III) Complexes Incorporating C^N- or O^O-Coordinating Thiophene-Based Ligands: an Efficient Method for Color Tuning Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Influence of the reaction conditions for the palladium-catalysed direct C5-arylation of 2-bromothiophene with 4-bromonitrobenzene Source: ResearchGate URL:[Link]

Sources

Application

Application Notes &amp; Protocols: N-(3-aminopropyl)thiophene-2-carboxamide as a Novel Ligand for Palladium-Catalyzed Cross-Coupling

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of N-(3-aminopropyl)thiophene-2-carboxamide derivatives. The N-(3-aminopropyl)thiophene-2-carboxamide scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of N-(3-aminopropyl)thiophene-2-carboxamide derivatives.

The N-(3-aminopropyl)thiophene-2-carboxamide scaffold represents a promising, yet underexplored, class of ligands for transition metal catalysis. This guide provides a comprehensive overview of its synthesis, characterization, and application, focusing on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling—a cornerstone reaction in modern medicinal chemistry and materials science. The inherent structural features—a sulfur-containing aromatic thiophene ring, a rigid carboxamide linker, and a flexible aminopropyl chain—suggest its potential as a robust, chelating ligand capable of stabilizing catalytically active metal centers.

Part 1: Synthesis and Characterization of the Ligand

Expertise & Rationale:

The synthesis of N-(3-aminopropyl)thiophene-2-carboxamide is most effectively achieved via the formation of an amide bond between thiophene-2-carboxylic acid and a suitable amine precursor. The choice of 1,3-diaminopropane as the amine component is critical as it introduces a terminal primary amine, which is essential for subsequent coordination to a metal center. The use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) is a standard and high-yielding method for forming amide bonds from carboxylic acids and amines, avoiding the need to first synthesize a more reactive acid chloride.[1]

Protocol 1: Synthesis of N-(3-Aminopropyl)thiophene-2-carboxamide

This protocol details the direct coupling of thiophene-2-carboxylic acid with 1,3-diaminopropane.

Materials:

  • Thiophene-2-carboxylic acid (CAS: 527-72-0)[2]

  • 1,3-Diaminopropane (CAS: 109-76-2)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve thiophene-2-carboxylic acid (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM.

  • Amine Addition: Add 1,3-diaminopropane (1.2 eq) to the solution. Note: A slight excess of the diamine is used to ensure complete consumption of the carboxylic acid.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-(3-aminopropyl)thiophene-2-carboxamide ligand.

Characterization:

The synthesized ligand should be characterized to confirm its structure and purity.

  • FTIR Spectroscopy: Expect characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II).

  • ¹H NMR Spectroscopy: The spectrum should show distinct signals for the thiophene ring protons, the methylene (-CH₂-) groups of the propyl chain, and the amine/amide protons.

  • Mass Spectrometry: To confirm the molecular weight of the target compound (C₈H₁₂N₂OS, MW: 184.26 g/mol ). The hydrochloride salt has a molecular weight of 220.72 g/mol .[3]

G cluster_0 Ligand Synthesis Workflow Reagents Thiophene-2-carboxylic acid + 1,3-Diaminopropane Coupling Add DCC/DMAP in DCM @ 0°C -> RT Reagents->Coupling Reaction Stir 12-18h (DCU Precipitates) Coupling->Reaction Workup Filter DCU Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(3-aminopropyl)thiophene- 2-carboxamide Purification->Product

Caption: Workflow for the synthesis of the target ligand.

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Rationale:

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[4] The efficiency of this reaction hinges on the ligand supporting the palladium catalyst. The N-(3-aminopropyl)thiophene-2-carboxamide ligand is proposed to act as a bidentate or tridentate ligand. The soft sulfur atom of the thiophene ring and the hard nitrogen atoms of the amide and terminal amine can coordinate to the palladium center. This chelation effect can stabilize the catalyst, prevent agglomeration into inactive palladium black, and promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The use of amine-based ligands is a well-established strategy for promoting palladium-catalyzed coupling reactions, often allowing for phosphine-free conditions.[6]

G cluster_0 Proposed Ligand Coordination Pd Pd S S S->Pd S-Pd O O O->Pd O-Pd N1 N N2 N N2->Pd N-Pd Thiophene Thiophene Ring Amide Amide Propyl Propyl Chain Amine Amine

Caption: Potential coordination modes of the ligand to a Palladium center.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a model reaction to evaluate the efficacy of the synthesized ligand. The conditions are adapted from successful Suzuki reactions involving similar thiophene carboxamide structures.[7][8]

Materials & Reagents Data:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Stoichiometry
4-Bromoanisole104-92-7187.041.01.0 eq
Phenylboronic Acid98-80-6121.931.21.2 eq
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.022 mol%
Ligand N/A184.260.044 mol%
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0 eq
1,4-Dioxane123-91-188.115 mL-

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under nitrogen, stir Pd(OAc)₂ (0.02 mmol) and the N-(3-aminopropyl)thiophene-2-carboxamide ligand (0.04 mmol) in 1 mL of 1,4-dioxane for 20 minutes at room temperature. This allows the ligand to coordinate to the palladium before the main reaction begins.

  • Reaction Setup: To a Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Component Addition: Evacuate and backfill the Schlenk tube with nitrogen (repeat 3 times). Add 4 mL of 1,4-dioxane via syringe, followed by the pre-formed catalyst solution.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography to obtain 4-methoxybiphenyl. Calculate the yield and confirm the product's identity via NMR spectroscopy.

G Start Pd(II)-L Complex OA Oxidative Addition (Ar-X) Start->OA Ar-X Pd_IV_Intermediate Ar-Pd(IV)-X-L OA->Pd_IV_Intermediate TM Transmetalation (Ar'-B(OH)₂) Pd_IV_Intermediate->TM Ar'B(OH)₂ Pd_IV_Biaryl Ar-Pd(IV)-Ar'-L TM->Pd_IV_Biaryl RE Reductive Elimination Pd_IV_Biaryl->RE RE->Start Catalyst Regeneration Product Ar-Ar' RE->Product

Sources

Technical Notes & Optimization

Troubleshooting

N-(3-aminopropyl)thiophene-2-carboxamide purification by column chromatography

Topic: Purification of N-(3-aminopropyl)thiophene-2-carboxamide Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification of N-(3-aminopropyl)thiophene-2-carboxamide

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the downstream processing of challenging polar building blocks.

Purifying N-(3-aminopropyl)thiophene-2-carboxamide presents a classic chromatographic challenge. While the thiophene ring provides an excellent UV chromophore for detection, the primary aliphatic amine tail is highly basic. This guide provides field-proven, self-validating protocols to overcome the severe streaking and poor recovery typically associated with this compound.

Diagnostic Workflow

Before altering your mobile phase or stationary phase, use the following decision tree to diagnose the severity of the silanol-amine interaction and select the optimal purification strategy.

G Start Crude N-(3-aminopropyl) thiophene-2-carboxamide TLC Perform TLC on Bare Silica (e.g., 10% MeOH in DCM) Start->TLC Decision1 Is severe streaking observed? TLC->Decision1 Path1 Add 1% NH4OH or TEA to Mobile Phase Decision1->Path1 Yes Path2 Standard Normal Phase Purification Decision1->Path2 No Decision2 Does modifier resolve streaking? Path1->Decision2 Path3 Proceed with Basified Silica Column Decision2->Path3 Yes Path4 Switch to Amine-Functionalized Silica (NH2) Decision2->Path4 No

Decision workflow for selecting the optimal amine purification strategy.

Frequently Asked Questions (FAQs)

Q: Why does N-(3-aminopropyl)thiophene-2-carboxamide streak so severely on standard silica gel, resulting in poor recovery? A: Chromatography is a physical manifestation of intermolecular forces. N-(3-aminopropyl)thiophene-2-carboxamide contains a highly basic primary aliphatic amine. Standard bare silica gel (SiO₂) is densely populated with weakly acidic silanol groups (Si-OH). When your basic amine encounters these acidic silanols, a strong Brønsted acid-base interaction occurs[1]. This ionic bonding leads to irreversible adsorption, severe band broadening (tailing), and ultimately, poor recovery. To successfully elute the compound, you must disrupt this interaction[2].

Q: How do I select the right mobile phase modifier to overcome this interaction? A: You must introduce a competitive basic modifier that acts as a sacrificial binder to the silanol sites[3]. The two most effective modifiers are Triethylamine (TEA) and aqueous Ammonium Hydroxide (NH₄OH)[1]. Mechanistic Causality: By saturating the acidic silanol sites with a small, highly mobile base, your target amine is competitively displaced. It remains in its neutral, free-base form, allowing it to partition normally into the mobile phase rather than sticking to the stationary phase[3].

G Silanol Acidic Silanol (Si-OH) on Silica Surface Amine Target Primary Amine (Strongly Retained) Silanol->Amine Ionic Bonding Eluted Free-Base Target Amine (Elutes in Mobile Phase) Amine->Eluted Released Modifier TEA / NH4OH Modifier (Sacrificial Binder) Modifier->Silanol Competitive Displacement

Mechanism of competitive displacement by basic modifiers on bare silica gel.

Q: Are there alternatives to adding volatile bases to my solvent? A: Yes. The most robust, self-validating approach is to change the stationary phase rather than the mobile phase[1]. Amine-functionalized silica (e.g., KP-NH) has primary amines covalently bonded to the silica backbone[2]. This permanently neutralizes the acidic silanols, creating a basic surface. On NH₂-silica, basic compounds can be purified using simple, modifier-free gradients, often yielding superior purity and recovery[4].

Quantitative Comparison of Mobile Phase Systems

Table 1: Solvent system selection for primary amine purification.

Solvent SystemModifierTypical RatioBest ApplicationMechanistic Pros & Cons
DCM / MeOH NH₄OH (28% aq)89:10:1Highly polar primary aminesPro: Excellent peak shape; NH₃ is highly volatile.Con: Requires careful post-column drying to remove water.
EtOAc / MeOH Triethylamine (TEA)90:5:5Moderately polar aminesPro: Easy to evaporate; good solubility profile.Con: TEA can be difficult to remove completely under high vacuum.
Hexane / EtOAc None (Use NH₂-Silica)GradientRoutine basic amine purificationPro: No basic additives needed; pure fractions.Con: Higher initial consumable cost for the column.
Verified Experimental Protocols
Protocol A: Basified Normal-Phase Silica Gel Chromatography

Use this protocol if you are restricted to standard bare silica gel.

  • Solvent Preparation: Prepare the eluent system consisting of Dichloromethane (DCM), Methanol (MeOH), and 28% aqueous Ammonium Hydroxide in an 89:10:1 (v/v/v) ratio.

    • Causality: Pre-mixing ensures the ammonia is fully dissolved and homogeneously distributed, preventing localized pH drops on the column that cause band splitting[5].

  • Column Deactivation: Slurry pack the bare silica gel using the prepared basic eluent. Flush the column with at least 2 column volumes (CV) of the eluent.

    • Causality: This pre-saturates the acidic silanol sites with ammonia, neutralizing the column before the target compound is introduced[3].

  • Sample Loading: Dissolve the crude N-(3-aminopropyl)thiophene-2-carboxamide in a minimum volume of the basic eluent. If solubility is poor, dry-load the sample onto Celite.

    • Causality: Dry-loading on Celite prevents the irreversible pre-adsorption that occurs if you dry-load onto bare, un-basified silica.

  • Elution: Run the column isocratically or with a shallow gradient (e.g., increasing MeOH from 5% to 15% while keeping NH₄OH strictly constant at 1%).

    • Causality: Maintaining a constant 1% NH₄OH ensures the column remains deactivated throughout the entire run[5].

  • Fraction Analysis: Spot fractions on a TLC plate. Visualize using UV light (254 nm) to detect the thiophene ring, followed by a Ninhydrin stain.

    • Causality: Ninhydrin specifically reacts with primary amines to form a purple complex (Ruhemann's purple), creating a self-validating confirmation of your target compound.

Protocol B: Amine-Functionalized Silica (NH₂-Silica) Chromatography

Use this protocol for the highest purity and easiest downstream processing.

  • Column Selection: Select an appropriately sized amine-functionalized silica column.

    • Causality: The covalently bonded amine groups provide a basic surface, completely eliminating the need for volatile basic modifiers[2].

  • Equilibration: Equilibrate the column with 3 CV of 100% Dichloromethane.

    • Causality: Establishing the initial non-polar environment ensures the polar amine is strongly retained at the solvent front[4].

  • Sample Loading: Load the crude mixture dissolved in the starting solvent.

  • Gradient Elution: Execute a gradient from 0% to 10% Methanol in Dichloromethane.

    • Causality: Gradually increasing polarity smoothly partitions the compound into the mobile phase without the modifier-induced displacement spikes seen on bare silica[2].

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure.

    • Causality: Because no TEA or NH₄OH was used, the resulting product is free of basic salts and modifier residues, significantly simplifying high-vacuum drying.

Sources

Optimization

Technical Support Center: Solvent Optimization for N-(3-aminopropyl)thiophene-2-carboxamide Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-(3-aminopropyl)thiophene-2-carboxamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-(3-aminopropyl)thiophene-2-carboxamide . This bifunctional building block presents unique synthetic challenges: it contains a highly nucleophilic primary aliphatic amine and a weakly acidic, hydrogen-bonding secondary thiophene-2-carboxamide.

Because this compound is predominantly supplied as a[1], careful solvent selection and free-basing strategies are mechanistically critical to controlling reaction pathways.

Part 1: Troubleshooting Guides & FAQs

Q1: My N-alkylation of N-(3-aminopropyl)thiophene-2-carboxamide in DMF is yielding a complex mixture of products. How do I stop over-alkylation? A1: You are experiencing the classic "runaway train" of amine alkylation. When your primary amine is alkylated, the resulting secondary amine becomes more electron-rich (due to the inductive effect of the new alkyl group) and thus [2]. Polar aprotic solvents like DMF or Acetonitrile (MeCN) exacerbate this. They effectively stabilize the charge-separated SN2 transition state without deactivating the nucleophile, leading to [3]. The Fix: Switch to a polar protic solvent like Methanol (MeOH). Methanol molecules form a hydrogen-bonded "cage" around the highly basic primary amine[3]. This solvation shell must be physically broken for the reaction to proceed, raising the activation energy. This kinetic dampening slows the reaction enough to allow you to isolate the mono-alkylated product.

Q2: I am performing a reductive amination using H2 and Pd/C in methanol, but I am seeing unexpected alkyl amine impurities. What is happening? A2: Your solvent is participating in the reaction. While alcohols are generally excellent, green solvents, they pose a specific risk during metal-catalyzed hydrogenations. Precious metal catalysts (like Pd/C or Pt) can dehydrogenate primary and secondary alcohols on their surface,[4]. These parasitic electrophiles then undergo reductive amination with your N-(3-aminopropyl)thiophene-2-carboxamide, generating undesired alkyl amine impurities[4]. The Fix: Swap your solvent to Ethyl Acetate (EtOAc). EtOAc is a green, non-oxidizable solvent that maintains good solubility for your thiophene derivative and eliminates solvent-derived impurities[4].

Q3: During amide coupling with a carboxylic acid, my reaction stalls in dichloromethane (DCM). Why? A3: While DCM is an excellent solvent for maintaining the integrity of activated esters (e.g., OAt or OBt esters), N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride has extremely poor solubility in non-polar media. If the starting material precipitates, the reaction physically stalls due to a lack of phase transfer. The Fix: Switch to a 1:1 mixture of DCM and DMF. The DMF will solubilize the polar thiophene-2-carboxamide, while the DCM minimizes the solvolysis of your activated ester. Ensure you have added sufficient stoichiometric equivalents of a non-nucleophilic base (like DIPEA) to fully liberate the free amine.

Part 2: Quantitative Data: Solvent Parameters & Kinetic Impact

The table below summarizes how solvent properties dictate the SN2 reaction kinetics of the primary amine moiety.

SolventClassificationDielectric Constant (ε)H-Bond DonorRelative SN2 RateAlkylation Selectivity
Acetonitrile (MeCN) Polar Aprotic37.5NoVery FastPoor (Poly-alkylation)
Dimethylformamide (DMF) Polar Aprotic36.7NoVery FastPoor (Poly-alkylation)
Methanol (MeOH) Polar Protic32.7YesSlowGood (Mono-alkylation)
Ethyl Acetate (EtOAc) Polar Aprotic6.0NoModerateModerate
Hexane Nonpolar1.9NoVery SlowN/A (Poor Solubility)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Mono-N-Alkylation

Mechanism: Utilizes protic solvent caging to kinetically dampen the nucleophilicity of the primary amine.

  • Free-Basing: Suspend N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride (1.0 eq) in anhydrous Methanol (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Electrophile Addition: Dropwise add the alkyl halide (0.9 eq) over 30 minutes at 0 °C.

  • Reaction Progression: Warm to room temperature and stir for 12-16 hours.

  • Self-Validation Check: The use of 0.9 eq of alkyl halide mathematically prevents complete conversion to the tertiary amine. Monitor via LC-MS; a successful reaction will show a dominant [M+H]+ peak for the secondary amine and unreacted starting material, with <5% tertiary amine.

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Green Reductive Amination (Metal-Catalyzed)

Mechanism: Prevents parasitic solvent oxidation by utilizing an aprotic, non-oxidizable ester solvent.

  • Preparation: In a flame-dried flask, dissolve the target aldehyde/ketone (1.0 eq) and N-(3-aminopropyl)thiophene-2-carboxamide (1.05 eq) in Ethyl Acetate (EtOAc) (0.3 M).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and anhydrous MgSO4 (2.0 eq) to drive imine formation. Stir for 2 hours.

  • Self-Validation Check: Filter off the MgSO4before adding the catalyst. By isolating the imine formation step, an aliquot taken here will confirm (via IR disappearance of the C=O stretch) that the failure point is not the condensation step if the subsequent reduction stalls.

  • Hydrogenation: Add 10 wt% Pd/C (0.05 eq). Purge the vessel with Nitrogen, then backfill with Hydrogen gas (1 atm via balloon).

  • Completion: Stir vigorously at room temperature for 6 hours. Filter through a pad of Celite, wash with EtOAc, and concentrate to yield the pure secondary amine.

Part 4: Visualizations

SolventSelection Start Target Reaction for N-(3-aminopropyl)thiophene -2-carboxamide Alkylation N-Alkylation (SN2 Pathway) Start->Alkylation RedAm Reductive Amination Start->RedAm Amidation Amide Coupling Start->Amidation Alk1 Desired Selectivity? Alkylation->Alk1 RedAm1 Catalyst Type? RedAm->RedAm1 Amidation1 Reagent Solubility? Amidation->Amidation1 Methanol (MeOH)\n(H-Bonding slows rate,\nprevents over-alkylation) Methanol (MeOH) (H-Bonding slows rate, prevents over-alkylation) Alk1->Methanol (MeOH)\n(H-Bonding slows rate,\nprevents over-alkylation) Mono-alkylation Acetonitrile (MeCN)\n(Polar aprotic accelerates\nexhaustive alkylation) Acetonitrile (MeCN) (Polar aprotic accelerates exhaustive alkylation) Alk1->Acetonitrile (MeCN)\n(Polar aprotic accelerates\nexhaustive alkylation) Poly-alkylation Ethyl Acetate (EtOAc)\n(Prevents solvent oxidation) Ethyl Acetate (EtOAc) (Prevents solvent oxidation) RedAm1->Ethyl Acetate (EtOAc)\n(Prevents solvent oxidation) Metal + H2 DCM or THF\n(Standard conditions) DCM or THF (Standard conditions) RedAm1->DCM or THF\n(Standard conditions) Hydride Reagents DMF / NMP\n(High polarity) DMF / NMP (High polarity) Amidation1->DMF / NMP\n(High polarity) Low DCM\n(Minimizes solvolysis) DCM (Minimizes solvolysis) Amidation1->DCM\n(Minimizes solvolysis) High

Decision tree for optimizing solvent choice based on reaction type and desired selectivity.

ParasiticReaction Alcohol Protic Solvent (e.g., MeOH) Aldehyde Parasitic Aldehyde Alcohol->Aldehyde Surface Oxidation Catalyst Metal Catalyst (Pd/C, Pt) Catalyst->Alcohol Dehydrogenates Impurity Undesired Alkyl Amine Impurity Aldehyde->Impurity Reductive Amination Amine N-(3-aminopropyl)thiophene -2-carboxamide Amine->Impurity Nucleophilic Attack

Mechanism of parasitic impurity formation when using alcohol solvents with metal catalysts.

References

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

  • Title: Specific solvent issues with Reductive Amination/Alkylation Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

Sources

Troubleshooting

Technical Support Center: N-(3-aminopropyl)thiophene-2-carboxamide Storage &amp; Stability

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the specific oxidative vulnerabilities of N-(3-aminopropyl)thiophene-2-carboxamide (CAS 215655-16-6 for free base, CAS 1235440-89-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the specific oxidative vulnerabilities of N-(3-aminopropyl)thiophene-2-carboxamide (CAS 215655-16-6 for free base, CAS 1235440-89-7 for HCl salt). As a bifunctional molecule featuring an electron-rich thiophene ring and a terminal primary amine, it requires stringent storage conditions to prevent rapid degradation. We have designed this guide to explain the causality behind degradation and provide self-validating protocols to ensure the integrity of your drug development workflows.

Troubleshooting FAQs: Mechanisms & Causality

Q1: My compound is turning yellow/brown during benchtop storage. What is the chemical mechanism behind this degradation? A1: The discoloration is a macroscopic indicator of oxidative degradation occurring at two susceptible sites on the molecule:

  • Primary Amine Oxidation: The terminal primary amine is highly susceptible to atmospheric oxygen, leading to the formation of hydroxylamines, oximes, or nitroso compounds. Furthermore, primary amines can react with atmospheric CO₂ to form carbamates, which accelerates degradation in humid conditions [2].

  • Thiophene Ring Photo-oxidation: Thiophene rings are vulnerable to oxidation by singlet oxygen ( 1O2​ ), especially under ambient light exposure. This photo-oxidation typically targets the sulfur atom, generating reactive thiophene-S-oxides or epoxides, which subsequently polymerize or covalently bind to trace impurities, causing the characteristic browning [1, 3].

Q2: How can I prevent the degradation of the thiophene ring during long-term storage? A2: To protect the thiophene moiety, you must eliminate its exposure to singlet oxygen and photons. We recommend storing the compound in highly sealed amber glass vials to block UV/visible light, which acts as a catalyst for photo-oxidation [4]. Additionally, backfilling the vial with an inert gas—Argon is preferred over Nitrogen due to its higher density, which better displaces residual oxygen—is critical [5].

Q3: Should I store this compound as a free base or a salt? A3: It is highly recommended to store N-(3-aminopropyl)thiophene-2-carboxamide as a hydrochloride (HCl) salt [6]. In the free base form, the lone pair of electrons on the primary nitrogen is highly reactive. By converting it to the HCl salt, the amine is protonated ( NH3+​ ), which completely sequesters the lone pair, rendering it inert to both atmospheric oxygen and CO₂. This drastically extends the shelf-life of the compound.

Quantitative Stability Profile

The following table summarizes the expected stability of N-(3-aminopropyl)thiophene-2-carboxamide under various storage configurations, derived from accelerated degradation studies of analogous thiophene-amines.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-Life (Purity >95%)Primary Degradant
Free Base25°CAmbient AirClear Vial (Light)< 1 WeekThiophene-S-oxides, Carbamates
Free Base4°CAmbient AirAmber Vial (Dark)1 - 3 MonthsAmine oxidation products
Free Base-20°CArgonAmber Vial (Dark)6 - 12 MonthsTrace hydrolysis products
HCl Salt 4°C Ambient Air Amber Vial (Dark) > 24 Months Highly Stable
HCl Salt-20°CArgonAmber Vial (Dark)> 36 MonthsNegligible

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed with built-in validation steps (LC-MS/NMR checks) so you can empirically verify the integrity of your storage system.

Protocol 1: Inert Gas Backfilling for Free Base Storage

Use this protocol if your downstream assay is incompatible with the HCl salt form.

Objective: Displace atmospheric oxygen and moisture using a high-density inert gas (Argon) [5].

  • Preparation: Transfer the N-(3-aminopropyl)thiophene-2-carboxamide free base into an oven-dried, amber glass vial equipped with a PTFE-lined septum cap.

  • Schlenk Line Connection: Insert a sterile needle attached to an Argon-flushed Schlenk line through the septum. Insert a second, shorter "bleed" needle to allow gas to escape.

  • Purging: Apply a gentle stream of Argon for 3–5 minutes. Argon's higher density will pool at the bottom of the vial, pushing the lighter atmospheric air out through the bleed needle.

  • Sealing: Quickly remove the bleed needle first to allow a slight positive pressure of Argon to build, then immediately remove the Argon source needle.

  • Self-Validation: Seal the punctured septum with Parafilm and store at -20°C. Run an LC-MS aliquot at Day 0 and Day 30; the absence of M+16 (oxidation) or M+44 (carbamate) peaks confirms seal integrity.

Protocol 2: Conversion to Hydrochloride (HCl) Salt

The gold standard for long-term archival storage [6].

Objective: Protonate the primary amine to prevent oxidative and nucleophilic degradation.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether or dichloromethane (DCM) under a nitrogen atmosphere.

  • Acidification: Slowly add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise while stirring at 0°C. A white to off-white precipitate (the HCl salt) will immediately begin to form.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a nitrogen blanket using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL) to remove any unreacted free base or impurities. Dry the solid in a vacuum desiccator overnight.

  • Self-Validation: Perform 1H -NMR (in D2​O or DMSO- d6​ ). The downfield shift of the propyl protons adjacent to the amine, and the integration of the NH3+​ protons, will confirm complete salt formation.

Diagnostic Workflow

G N1 Assess Compound State (N-(3-aminopropyl)thiophene-2-carboxamide) N2 Is it Free Base or HCl Salt? N1->N2 N3 Free Base N2->N3 Unprotonated N4 HCl Salt N2->N4 Protonated N5 High Risk: Amine Oxidation & Thiophene Photo-oxidation N3->N5 N6 Low Risk: Amine Protonated, Monitor Thiophene N4->N6 N7 Protocol A: Convert to HCl Salt OR Store under Argon at -20°C N5->N7 N8 Protocol B: Store in Amber Vials at 4°C with Desiccant N6->N8 N9 Validated Storage Protocol (LC-MS Confirmed Purity) N7->N9 N8->N9

Workflow for diagnosing and preventing oxidative degradation of the thiophene-carboxamide derivative.

References

  • BenchChem. "Technical Support Center: Stability of Thiophene-Containing Compounds." Benchchem,
  • ACS Publications. "Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture." Industrial & Engineering Chemistry Research,
  • MDPI.
  • Ossila. "Air Sensitive Compounds." Ossila,
  • Chemistry Stack Exchange. "Storage of air and temperature sensitive reagents." Stack Exchange,
  • Sigma-Aldrich. "N-(3-aminopropyl) methacrylamide hydrochloride (apm)." Sigma-Aldrich,
Optimization

resolving HPLC peak tailing for N-(3-aminopropyl)thiophene-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with chromatographic distortions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with chromatographic distortions. When working with N-(3-aminopropyl)thiophene-2-carboxamide , peak tailing is not merely an aesthetic annoyance—it is a fundamental threat to quantitative accuracy, resolution, and method reproducibility.

This guide is designed to move beyond generic troubleshooting. We will dissect the exact physicochemical mechanisms causing your analyte to tail, provide self-validating experimental protocols, and equip you with the authoritative strategies needed to achieve perfect peak symmetry.

Part 1: Diagnostic Overview & Mechanistic Causality

To solve peak tailing for N-(3-aminopropyl)thiophene-2-carboxamide, we must first understand its molecular behavior in a liquid chromatography environment.

This molecule features a hydrophobic thiophene ring, a polar carboxamide group, and a highly basic primary aliphatic amine (the 3-aminopropyl group) . The primary amine has a pKa of approximately 10.0–10.5. In standard reversed-phase HPLC mobile phases (pH 3–7), this amine is fully protonated and carries a positive charge.

Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH). In older "Type A" silica, these silanols are highly acidic (pKa ~4.0) 1. When the mobile phase pH exceeds 4.0, these silanols deprotonate, becoming negatively charged. The resulting electrostatic attraction between the cationic amine and the anionic silanols creates a secondary ion-exchange retention mechanism 2. Because this interaction is kinetically slow and non-linear, it manifests as a severe "tail" on the back end of your chromatographic peak 3.

Quantitative Data & Strategic Parameters

To systematically eliminate this issue, we must manipulate the ionization states of both the analyte and the column surface.

Table 1: Physicochemical Parameters & Chromatographic Impact

Parameter Value / Range Chromatographic Consequence
Analyte pKa ~10.0 - 10.5 Highly protonated (cationic) at typical LC pH (2-8), leading to strong ion-exchange interactions.
Silanol pKa (Type A) ~4.0 - 5.0 Deprotonated (anionic) above pH 5, acting as strong cation-exchange sites causing severe tailing.
Silanol pKa (Type B) > 7.0 Reduced acidity minimizes ionization at mid-pH, significantly improving peak symmetry.
Phosphate Buffer Range pH 1.1 - 3.1 Maintains pH 2.5 stably, ensuring silanols remain fully protonated and neutral.

| Target Asymmetry ( As​ ) | 0.9 - 1.2 | Indicates optimal mass transfer and absence of secondary chemical interactions. |

Table 2: Mobile Phase pH Strategies for Basic Amines [[4]]()

Strategy Target pH Analyte State Silanol State Primary Retention Mechanism Pros & Cons
Low pH (Recommended) 2.5 Protonated (+) Protonated (Neutral) Hydrophobic Pro: Excellent peak shape. Con: Reduced retention time.
Mid pH (Avoid) 6.0 Protonated (+) Deprotonated (-) Mixed-Mode (Hydrophobic + IEX) Pro: Good retention. Con: Severe peak tailing, poor reproducibility.

| High pH (Alternative)| 11.0 | Neutral (0) | Deprotonated (-) | Hydrophobic | Pro: Maximum retention. Con: Requires specialized pH-stable hybrid columns. |

Part 2: Troubleshooting Logical Workflow

Before altering mobile phase chemistry, we must prove that the tailing is chemical (silanol-driven) and not physical (dead volume or a collapsed column bed). Follow this logical pathway:

Troubleshooting_Workflow Start Analyze Peak Shape N-(3-aminopropyl)thiophene-2-carboxamide Inject Inject Neutral Marker (Uracil) Start->Inject Decision1 Does Uracil Tail? Inject->Decision1 Physical Physical Issue: Check Fittings & Frits Decision1->Physical Yes (As > 1.2) Chemical Chemical Issue: Silanol Interactions Decision1->Chemical No (As < 1.2) AdjustPH Lower Mobile Phase pH (pH 2.5 Phosphate Buffer) Chemical->AdjustPH CheckCol Upgrade Stationary Phase (Type B Silica, Endcapped) AdjustPH->CheckCol Success Symmetrical Peak (Asymmetry 0.9 - 1.2) CheckCol->Success

Caption: Diagnostic workflow for isolating and resolving chemical vs. physical HPLC peak tailing.

Part 3: Self-Validating Experimental Protocols

Protocol 1: System Self-Validation for Extra-Column Volume

Purpose: To definitively rule out plumbing issues, blocked frits, or column voids before adjusting chemistry.

  • Prepare a Neutral Marker: Dissolve 10 µg/mL of Uracil in your starting mobile phase.

    • Causality: Uracil is a neutral, highly polar molecule that does not interact with silanols and is unretained in reversed-phase HPLC. It serves as a pure marker for physical flow path integrity [[5]]().

  • Inject a Micro-Volume: Inject exactly 1 µL of the Uracil standard.

    • Causality: A low injection volume prevents mass and volume overload, ensuring the resulting peak shape reflects only the instrument and column bed dynamics.

  • Calculate Asymmetry ( As​ ): Measure the peak width at 10% height.

    • Self-Validation: If As​ > 1.2 for Uracil, your tailing is physical (e.g., a poorly seated PEEK ferrule or a clogged inlet frit). Stop here and fix the hardware. If As​ ≤ 1.1, the hardware is perfect, and the tailing of your thiophene derivative is purely chemical. Proceed to Protocol 2.

Protocol 2: Low-pH Mobile Phase Optimization for Silanol Suppression

Purpose: To chemically neutralize the stationary phase, shutting down the ion-exchange mechanism.

  • Buffer Formulation: Prepare a 20 mM Potassium Phosphate aqueous buffer.

    • Causality: A 20 mM concentration provides sufficient ionic strength to mask any remaining active sites without precipitating when mixed with high percentages of organic modifiers (like Acetonitrile) [[5]]().

  • pH Adjustment: Titrate the buffer to exactly pH 2.5 using concentrated Phosphoric Acid. Measure the pH before adding any organic solvent.

    • Causality: Lowering the pH below 3.0 ensures that the acidic silanol groups (pKa ~4.0) on the silica surface are fully protonated (Si-OH) and neutral 1. This eliminates the electrostatic attraction to the positively charged primary amine.

  • Column Selection: Install a high-purity Type B silica column (e.g., fully endcapped C18 or a polar-embedded phase).

    • Causality: Type B silica lacks the metal impurities that activate silanols, and endcapping provides steric hindrance against any residual active sites 2.

  • Equilibration & Injection: Flush the column with 10-15 column volumes of the new mobile phase. Inject N-(3-aminopropyl)thiophene-2-carboxamide.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my peak tailing worsen when I inject larger volumes, even if the analyte concentration is very low? A: This is a classic symptom of volume overload combined with a diluent mismatch. If your sample is dissolved in 100% organic solvent (e.g., Methanol) but your mobile phase is highly aqueous, the strong injection solvent disrupts the partitioning equilibrium at the head of the column. Always dissolve your sample in the starting mobile phase (or a weaker solvent) to ensure the analyte focuses into a tight band at the column inlet.

Q2: I switched to a high-purity Type B silica column, but I still see an asymmetry factor of 1.8. Why? A: Upgrading the column is necessary but often insufficient on its own if your mobile phase pH is near 6.0. At mid-pH, even Type B silanols can exhibit slight ionization, and your primary amine is highly cationic. You must pair the high-purity column with a low pH buffer (pH < 3.0) to fully suppress the ion-exchange mechanism 5.

Q3: Can I just add Triethylamine (TEA) to my mobile phase to fix this? A: While adding a competing base like TEA (e.g., 5 mM) is a classic "sacrificial" approach to block active silanols, it is considered a legacy technique 3. TEA permanently alters the column chemistry, creates high background noise in UV/MS, and accelerates the hydrolysis of the stationary phase. Modern best practice dictates using pH control and modern endcapped columns instead.

Q4: I need to use LC-MS, so I cannot use Phosphate buffer. What are my options for low pH? A: For MS compatibility, replace the 20 mM Potassium Phosphate with 0.1% Formic Acid (pH ~2.7) or a 10 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid 4. This provides the necessary low pH to protonate silanols while remaining completely volatile for the mass spectrometer source.

References

  • 1 - KNAUER[1]

  • 2 - Chrom Tech, Inc.[2]

  • 4 - HPLC.eu[4] 4.5 - Chromatography Online[5]

  • 3 - Phenomenex[3]

  • - Sigma-Aldrich

Sources

Reference Data & Comparative Studies

Validation

N-(3-aminopropyl)thiophene-2-carboxamide vs other thiophene derivatives

An in-depth comparative analysis of N-(3-aminopropyl)thiophene-2-carboxamide against other standard thiophene derivatives reveals its distinct advantages in modern drug discovery, particularly in the realms of targeted p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of N-(3-aminopropyl)thiophene-2-carboxamide against other standard thiophene derivatives reveals its distinct advantages in modern drug discovery, particularly in the realms of targeted protein degradation (PROTACs) and kinase inhibitor design.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will explore the physicochemical causality behind why specific thiophene vectors are chosen, evaluate comparative experimental data, and provide self-validating protocols for integrating these building blocks into your medicinal chemistry workflows.

The Rationale: Thiophene-2-Carboxamides in Medicinal Chemistry

The thiophene ring is a privileged pharmacophore, ranking highly among US FDA-approved small molecules due to its bioisosteric relationship with benzene, which improves molecular flexibility, solubility, and metabolic profiles[1]. Thiophene-2-carboxamide derivatives, in particular, are extensively utilized to target over-expressed cancer proteins, including cyclin-dependent kinases (CDKs), checkpoint kinases (CHK1/2), and histone deacetylases (HDACs)[2][3].

The Linkerology Advantage of N-(3-aminopropyl)thiophene-2-carboxamide: While traditional thiophene-2-carboxamides often feature hydrophobic aryl or alkyl substituents to maximize interactions within deep hydrophobic binding pockets (e.g., the ATP-binding cleft of kinases)[4], N-(3-aminopropyl)thiophene-2-carboxamide introduces a critical functional vector: a flexible, aliphatic primary amine.

  • Causality of the 3-Carbon Spacer: The choice of a 1,3-propanediamine linker over a 1,2-ethylenediamine linker is highly intentional. Ethylenediamine derivatives are prone to unwanted intramolecular cyclization (forming imidazolines) during harsh coupling conditions. The 3-carbon propyl chain prevents this cyclization while providing optimal length to span from a deep target pocket into the solvent-exposed region.

  • Protonation State: With a pKa of ~9.5, the terminal amine remains protonated at physiological pH. This enables critical salt-bridge interactions with solvent-exposed acidic residues on the target protein, or serves as an ideal, highly nucleophilic anchor point for PROTAC linker attachment[5].

Physicochemical & Structural Comparison

To objectively evaluate N-(3-aminopropyl)thiophene-2-carboxamide, we must compare it against its synthetic precursor and its hydrophobic counterparts.

Table 1: Comparative Profiling of Thiophene-2-Carboxamide Derivatives

Compound ClassRepresentative FunctionalizationPrimary Amine Handle?Predicted Aqueous Solubility (pH 7.4)Primary Medicinal Chemistry Application
Thiophene-2-carboxylic acid Carboxylic Acid (Precursor)NoHigh (as carboxylate salt)Starting material; rarely a final drug candidate due to poor membrane permeability.
N-Aryl-thiophene-2-carboxamide Phenyl / Substituted ArylNoLow to ModerateDirect target inhibition (e.g., Ebola virus entry inhibitors[6], Kinase inhibitors[7]).
2-Amino-thiophene derivatives Amine directly on thiophene ringYes (Aromatic)ModerateGewald reaction products; used for allosteric modulators. Weakly nucleophilic.
N-(3-aminopropyl)thiophene-2-carboxamide Aliphatic 3-aminopropyl chainYes (Aliphatic) High (as ammonium salt) PROTAC synthesis[5], affinity chromatography probes, covalent tethering.

Mechanistic Workflows & Logical Architecture

The structural logic of utilizing N-(3-aminopropyl)thiophene-2-carboxamide is best visualized through its functionalization pathways. Because the aliphatic amine is significantly more nucleophilic than the thiophene ring itself, it allows for highly regioselective conjugations.

G T2C Thiophene-2-carboxylic acid (Precursor) N3ATC N-(3-aminopropyl)thiophene- 2-carboxamide T2C->N3ATC + 1,3-propanediamine (Amide Coupling) ArylT N-Aryl-thiophene- 2-carboxamides T2C->ArylT + Anilines (Amide Coupling) PROTAC PROTAC N3ATC->PROTAC NHS-Ester Coupling (E3 Ligase Ligand) AffinityProbe AffinityProbe N3ATC->AffinityProbe NHS-Sepharose (Pull-down Assay) KinaseInhib KinaseInhib ArylT->KinaseInhib Hydrophobic Pocket Binding

Caption: Divergent functionalization pathways of thiophene-2-carboxylic acid building blocks.

Self-Validating Experimental Protocols

When utilizing N-(3-aminopropyl)thiophene-2-carboxamide to synthesize a targeted degrader (PROTAC) or an affinity probe, ensuring complete consumption of the primary amine is critical to avoid purifying complex mixtures of unreacted precursors.

Protocol: Regioselective Amide Coupling for PROTAC Synthesis

This protocol details the conjugation of N-(3-aminopropyl)thiophene-2-carboxamide to a Cereblon (CRBN) E3 ligase ligand (e.g., Thalidomide-O-PEG-NHS ester)[8].

Materials:

  • N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride (Target Binder)

  • Thalidomide-O-PEG-NHS ester (E3 Ligase Ligand)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-(3-aminopropyl)thiophene-2-carboxamide HCl in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Basification: Add 3.0 eq of DIPEA to the solution. Causality: The excess DIPEA neutralizes the HCl salt of the aminopropyl chain, liberating the free base and ensuring maximum nucleophilicity of the primary amine.

  • Conjugation: Dropwise, add a solution of 1.1 eq of Thalidomide-O-PEG-NHS ester in DMF. Stir at room temperature for 4 hours.

  • Self-Validation Check 1 (Ninhydrin Test): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Logic: A positive (purple) stain indicates unreacted primary amines. If positive, add an additional 0.1 eq of the NHS-ester and stir for 1 hour. The reaction is only complete when the Ninhydrin test is negative.

  • Self-Validation Check 2 (LC-MS): Confirm the disappearance of the starting material mass and the appearance of the desired PROTAC [M+H]+ peak.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

G Step1 1. React N-3-ATC with E3 Ligand-NHS Ester + DIPEA Step2 2. Monitor via LC-MS (Check for[M+H]+) Step1->Step2 Step3 3. Ninhydrin Stain Test (Validate Amine Consumption) Step2->Step3 Step3->Step1 Positive (Amine Present) Add 0.1 eq NHS-Ester Step4 4. Reverse-Phase HPLC (Isolate PROTAC) Step3->Step4 Negative (Amine Consumed) Step5 5. Cell-Based Assay (Target Protein Degradation) Step4->Step5

Caption: Self-validating workflow for PROTAC synthesis using N-(3-aminopropyl)thiophene-2-carboxamide.

Conclusion

Compared to rigid, hydrophobic thiophene derivatives, N-(3-aminopropyl)thiophene-2-carboxamide serves as a dual-purpose pharmacophore and linker anchor. Its thiophene-2-carboxamide core retains the necessary geometry to interact with the hinge regions of kinases and the active sites of HDACs, while its 3-aminopropyl extension provides a chemically stable, highly reactive handle for modern drug discovery applications like PROTACs and chemical proteomics.

References

  • Metwally et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at:[Link]

  • Journal of Medicinal Chemistry (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry (2022). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. Available at:[Link]

  • RCSB Protein Data Bank (2012). Discovery of Checkpoint Kinase Inhibitor AZD7762 by Structure Based Design and Optimization of Thiophene Carboxamide Ureas. Available at: [Link]

Sources

Comparative

HPLC Method Validation for N-(3-aminopropyl)thiophene-2-carboxamide: A Comparative Guide on Column Chemistries and ICH Q2(R2) Compliance

As pharmaceutical pipelines increasingly feature complex, nitrogen-containing heterocycles, analytical scientists face the recurring challenge of developing robust, reproducible chromatographic methods. N-(3-aminopropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex, nitrogen-containing heterocycles, analytical scientists face the recurring challenge of developing robust, reproducible chromatographic methods. N-(3-aminopropyl)thiophene-2-carboxamide (CAS: 215655-16-6) is a prime example of such a molecule. Featuring a hydrophobic thiophene ring coupled to a highly basic primary aliphatic amine, it presents a classic chromatographic hurdle: severe peak tailing on standard reversed-phase columns.

This guide objectively compares column chemistries to overcome these secondary interactions and provides a comprehensive, step-by-step methodology for validating the optimized method in strict accordance with the latest[1].

Mechanistic Insight: The Causality of Peak Tailing

To develop a self-validating method, we must first understand the causality behind the chromatographic behavior. The primary amine of N-(3-aminopropyl)thiophene-2-carboxamide has a pKa of approximately 9.5 to 10.5. Under standard reversed-phase HPLC conditions (pH 3.0 – 7.0), this amine is fully protonated ( NH3+​ ).

Simultaneously, traditional silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). As noted in authoritative chromatographic literature on [2], when the mobile phase pH exceeds 3.0, these silanols ionize into negatively charged silanoxanes ( Si−O− ). The resulting electrostatic attraction between the protonated analyte and the ionized silanols creates a secondary cation-exchange retention mechanism. Because this interaction is kinetically slow and non-linear, it manifests as severe peak tailing, compromising both resolution and quantitative accuracy.

Comparative Column Performance

To mitigate this, we compared three distinct chromatographic strategies:

  • Standard C18 (Type A Silica): Uncapped, prone to silanol ionization.

  • Polar-Embedded C18 (Type B Silica): Features an embedded amide group that sterically shields residual silanols, combined with a low-pH mobile phase to suppress silanol ionization.

  • Amide-HILIC: Operates in Hydrophilic Interaction Liquid Chromatography mode, leveraging the molecule's polar aminopropyl chain for orthogonal retention.

Quantitative Data Comparison
Column ChemistryMobile Phase StrategyRetention Time (min)USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Method Suitability
Standard C18 70:30 Water:MeCN (pH 6.0)3.22.85 (Fail)2,500Poor (Severe Tailing)
Polar-Embedded C18 80:20 20mM Phosphate (pH 2.5):MeCN5.81.15 (Pass)12,400Excellent (Robust)
Amide-HILIC 10:90 10mM Ammonium Formate (pH 3.0):MeCN7.41.08 (Pass)15,200Excellent (Orthogonal)

Optimization Compound N-(3-aminopropyl)thiophene-2-carboxamide (Basic Primary Amine, pKa ~10) Problem Chromatographic Challenge: Ionized Silanol Interactions (Si-O⁻) Compound->Problem Sol1 Standard C18 (pH 6.0) Result: Severe Peak Tailing Problem->Sol1 Unoptimized Sol2 Polar-Embedded C18 (pH 2.5) Result: Suppressed Silanols, Sharp Peaks Problem->Sol2 Optimized RP Sol3 HILIC Mode (High Organic) Result: Orthogonal Retention, High Symmetry Problem->Sol3 Alternative

Workflow for mitigating silanol-induced peak tailing in basic amines.

Experimental Protocol: A Self-Validating System

A method is only as reliable as its internal controls. To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample is analyzed, a System Suitability Test (SST) must be executed to dynamically prove that the instrument and column are performing within acceptable thermodynamic and kinetic boundaries.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm) to yield a 20 mM solution.

  • pH Adjustment: Titrate the buffer with orthophosphoric acid to exactly pH 2.50 ± 0.05. Causality: This low pH ensures that surface silanols on the silica support remain fully protonated and neutral, completely shutting down the cation-exchange tailing mechanism.

  • Filtration: Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • Diluent: Use a 80:20 mixture of Mobile Phase A and B to prevent solvent-mismatch peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of N-(3-aminopropyl)thiophene-2-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (1000 µg/mL → 100 µg/mL).

Step 3: Chromatographic Execution

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm)

  • Elution Mode: Isocratic (80% A / 20% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics)

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Targeting the π→π∗ transition of the thiophene ring)

Step 4: The Self-Validating Core (System Suitability) Inject the working standard (100 µg/mL) six times. The system is only validated for use if:

  • %RSD of Peak Area 1.0%

  • USP Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 5,000

ICH Q2(R2) Method Validation Lifecycle

Once the method is optimized and the SST parameters are established, formal validation must be conducted to prove the method is "fit for purpose" across its intended lifecycle, as mandated by the [3][4].

Specificity

Specificity proves the method can unambiguously assess the analyte in the presence of expected impurities or matrix components.

  • Procedure: Inject blank diluent, placebo matrix, and the 100 µg/mL standard.

  • Acceptance Criteria: No interfering peaks at the retention time of N-(3-aminopropyl)thiophene-2-carboxamide. Diode-Array Detection (DAD) must confirm peak purity (Purity Angle < Purity Threshold).

Linearity & Range

Demonstrates that the detector response is directly proportional to the analyte concentration.

  • Procedure: Prepare five concentration levels spanning 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: The linear regression model must yield a correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the 100% level response.

Accuracy (Recovery)

Ensures the method reports the true value without systematic bias.

  • Procedure: Spike known amounts of the reference standard into a blank matrix at three levels: 80%, 100%, and 120%. Prepare three independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an individual %RSD 2.0%.

Precision (Repeatability & Intermediate Precision)

Validates the degree of scatter between independent test results.

  • Repeatability: One analyst prepares 6 independent sample preparations at the 100% concentration level on the same day. (%RSD 2.0%)

  • Intermediate Precision: A second analyst prepares 6 independent samples on a different day, using a different HPLC system and a different lot of mobile phase. (%RSD 2.0% for all 12 combined samples).

Detection & Quantitation Limits (LOD & LOQ)

Determines the lowest concentration that can be reliably detected or quantified, crucial for impurity tracking.

  • Procedure: Serially dilute the standard until the Signal-to-Noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD requires S/N 3. LOQ requires S/N 10. The LOQ must be empirically verified by injecting 6 replicates at the LOQ concentration, requiring a %RSD 5.0%.

Robustness

Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring reliability during routine usage.

  • Procedure: Alter Flow Rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase pH ( ± 0.2 units).

  • Acceptance Criteria: The System Suitability Test (SST) parameters must still pass under all altered conditions.

Validation Step1 Specificity & System Suitability Ensure no interference & system readiness Step2 Linearity & Range R² ≥ 0.999 across 50-150% target conc. Step1->Step2 Step3 Accuracy (Recovery) Triplicate spikes at 80%, 100%, 120% Step2->Step3 Step4 Precision Repeatability & Intermediate (%RSD ≤ 2.0%) Step3->Step4 Step5 Robustness Tolerance to pH, Temp, Flow variations Step4->Step5

Sequential ICH Q2(R2) method validation lifecycle for quantitative HPLC assays.

References

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks LCGC International / Chromatography Online URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

Sources

Validation

A Comparative Guide to the LC-MS/MS Characterization of N-(3-aminopropyl)thiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and robust characterization of novel chemical entities is paramount. N-(3-aminoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and robust characterization of novel chemical entities is paramount. N-(3-aminopropyl)thiophene-2-carboxamide, a molecule of interest due to the prevalence of the thiophene-2-carboxamide scaffold in medicinal chemistry, requires sensitive and specific analytical methods for its identification and quantification.[1][2][3] This guide provides an in-depth technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the characterization of this compound, supported by established principles and experimental data from analogous compounds.

The Analytical Imperative for Thiophene-2-Carboxamide Derivatives

Thiophene-2-carboxamide derivatives are a class of compounds with diverse pharmacological properties, including potential anticancer and antibacterial activities.[1][2][4] Accurate analytical methodologies are crucial for monitoring synthesis, determining purity, identifying impurities, and conducting pharmacokinetic studies. This guide focuses on N-(3-aminopropyl)thiophene-2-carboxamide, a polar and potentially thermally labile molecule, making the choice of analytical technique critical for achieving reliable results.

LC-MS/MS: The Gold Standard for Polar, Non-Volatile Compounds

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of a wide range of compounds in complex matrices, particularly those that are not amenable to Gas Chromatography-Mass Spectrometry (GC-MS) due to low volatility or thermal instability.[5]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. The liquid chromatograph separates the target analyte from other components in the sample mixture. The eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. These ions are then separated by the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting fragment ions are analyzed by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the desired analytical performance.

Performance ParameterLC-MS/MSGC-MSHPLC-UV
Limit of Detection (LOD) Low ng/mL to pg/mL range[6]Low ng/L to pg/L (often requires derivatization)[6]ng/mL to µg/mL range
Limit of Quantification (LOQ) Low ng/mL range[6]Low µg/L range[6]µg/mL range
Specificity Very High (based on precursor/product ion pair)High (based on mass spectrum)Moderate (risk of co-elution)
Sample Throughput High[6]Moderate (longer run times, potential derivatization)[6]High
Applicability to Analyte Ideal for polar, non-volatile, and thermally labile compounds[5]Requires volatile and thermally stable compounds (derivatization may be necessary)[5]Requires a UV chromophore[7]
Matrix Effects Can be significant, requires careful method development and use of internal standardsLess prone to ion suppression, but matrix can affect derivatizationCan be affected by matrix components absorbing at the same wavelength
In-depth Comparison

LC-MS/MS stands out for its direct analysis capabilities for polar compounds like N-(3-aminopropyl)thiophene-2-carboxamide, eliminating the need for derivatization which can introduce variability.[6] Its high sensitivity and specificity make it the method of choice for bioanalytical studies where low concentrations in complex matrices like plasma are expected.

GC-MS , while offering excellent sensitivity, would likely require a derivatization step to increase the volatility of N-(3-aminopropyl)thiophene-2-carboxamide.[6] This adds complexity and potential for incomplete reactions, impacting accuracy and precision. However, for volatile impurities without a UV chromophore, GC-MS could be a complementary technique.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique. Thiophene derivatives are known to absorb UV light, making this a viable option for potency and purity testing of the drug substance.[7] However, its lower sensitivity and specificity compared to MS detection can be a limitation for trace-level analysis and in complex matrices where co-eluting impurities may interfere.[7]

Experimental Protocol: LC-MS/MS Characterization

This section outlines a detailed, step-by-step methodology for the characterization of N-(3-aminopropyl)thiophene-2-carboxamide using LC-MS/MS. This protocol is based on established methods for similar amide-containing small molecules.[6]

Sample Preparation (for Plasma Samples)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).[6]

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining the polar analyte.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be effective for eluting the analyte and separating it from other components. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be efficient for this molecule due to the presence of the aminopropyl group.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺. For N-(3-aminopropyl)thiophene-2-carboxamide (Molecular Formula: C₈H₁₂N₂OS, Molecular Weight: 184.26 g/mol ), the precursor ion would be m/z 185.1.

    • Product Ions (Q3): Fragmentation of the precursor ion will yield characteristic product ions. The most stable and abundant product ions should be selected for quantification and qualification.

  • Collision Energy: Optimized for each transition to achieve the most stable and intense signal.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualization of the Analytical Workflow and Fragmentation

LC-MS/MS Experimental Workflow

Caption: The experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway

The fragmentation of N-(3-aminopropyl)thiophene-2-carboxamide in the collision cell is predicted to occur at the amide bond and the propyl chain, which are typically the most labile sites.[8][9]

Fragmentation_Pathway cluster_fragments Predicted Product Ions Precursor [M+H]⁺ m/z 185.1 Fragment1 Thiophene-2-carbonyl ion m/z 111.0 Precursor->Fragment1 Cleavage of C-N bond Fragment2 Aminopropyl fragment m/z 74.1 Precursor->Fragment2 Cleavage of amide bond Fragment3 Loss of aminopropane m/z 128.0 Precursor->Fragment3 Neutral loss of C₃H₇N

Sources

Comparative

Structural Validation of N-(3-aminopropyl)thiophene-2-carboxamide: A Comparative Guide to X-ray Crystallography, NMR, and Cryo-EM

Target Audience: Researchers, structural biologists, and fragment-based drug discovery (FBDD) professionals. Introduction: The Challenge of Fragment Validation In modern Fragment-Based Drug Discovery (FBDD), low-molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and fragment-based drug discovery (FBDD) professionals.

Introduction: The Challenge of Fragment Validation

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (<250 Da) are screened to identify highly efficient chemical starting points[1]. N-(3-aminopropyl)thiophene-2-carboxamide (MW: 184.26 Da) is a prototypical fragment. It features a rigid thiophene-2-carboxamide core capable of acting as a hydrogen bond donor/acceptor, paired with a flexible, positively charged aminopropyl chain.

Because fragments bind their targets with inherently low affinity ( Kd​ typically in the 0.1–10 mM range)[1], confirming their exact binding pose and verifying that they are not artifacts of high-concentration screening is a significant analytical challenge. This guide objectively compares the three pillars of structural biology—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM)—for the structural validation of such small molecules, and provides a self-validating experimental protocol for X-ray crystallographic determination.

Comparative Analysis: X-ray vs. NMR vs. Cryo-EM

Selecting the appropriate biophysical technique depends on the molecule's size, the target protein's characteristics, and the required data output (static pose vs. solution dynamics). While X-ray crystallography remains the dominant technique—accounting for over 84% of structures in the Protein Data Bank (PDB)[2]—orthogonal methods are critical for comprehensive validation.

X-ray Crystallography (The Gold Standard for Pose)

X-ray crystallography provides unsurpassed atomic-resolution information about protein-ligand interactions[3]. For a small, 184 Da fragment like N-(3-aminopropyl)thiophene-2-carboxamide, X-ray diffraction is highly sensitive, capable of unambiguously resolving the orientation of the thiophene ring and the specific hydrogen-bonding network of the carboxamide group[1][3].

  • Causality Insight: The high concentration of ligand used in crystal soaking drives the low-affinity fragment into the binding pocket, while the cryogenic temperatures during data collection trap the complex in a stable, observable state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (The Solution Validator)

NMR is uniquely sensitive to weak binding events in solution and is heavily utilized in the initial "hit identification" phase of FBDD[4][5]. Ligand-observed techniques (e.g., WaterLOGSY, STD-NMR) can confirm that N-(3-aminopropyl)thiophene-2-carboxamide genuinely interacts with the target without requiring protein crystallization[5][6]. Protein-observed NMR (e.g., 15 N-HSQC) can map the binding interface by tracking chemical shift perturbations[5].

  • Causality Insight: NMR captures dynamic binding kinetics ( kon​ / koff​ ) that X-ray cannot[5]. However, solving the complete 3D structure of the complex via NMR is computationally intensive and limited to smaller proteins (<50 kDa)[7].

Cryo-Electron Microscopy (Cryo-EM) (The Macromolecular Mapper)

Cryo-EM has undergone a "resolution revolution," making it the method of choice for massive, dynamic, or membrane-bound complexes (>100 kDa) that resist crystallization[2][8].

  • Causality Insight: While Cryo-EM preserves the native, hydrated state of the complex[9], resolving a 184 Da fragment is at the absolute limit of current Cryo-EM capabilities. Unless the target protein is a massive complex (e.g., an ion channel), X-ray crystallography remains vastly superior for fragment validation[10].

Quantitative Comparison Matrix
ParameterX-ray CrystallographyNMR SpectroscopyCryo-EM
Primary Output High-resolution static 3D coordinatesSolution dynamics, binding kinetics, hit ID3D maps of large, native-state complexes
Resolution Limit Atomic (< 1.0 Å to 3.0 Å)Atomic (requires complex computation)Near-atomic (1.2 Å to 4.0 Å)
Target Size Limits None (if crystallizable)Typically < 50 kDaTypically > 100 kDa
Fragment Suitability Excellent (High sensitivity)Excellent (Detects weak mM affinity)Poor to Moderate (Hard to resolve <200 Da)
Sample State Solid-state (Crystal lattice)Liquid-state (Solution)Vitrified ice (Near-native)
Throughput High (Automated soaking/mounting)Medium to HighLow to Medium

Structural Validation Workflows

To understand how these techniques integrate, we must visualize the triage process. NMR is typically used to validate the initial binding, followed by X-ray crystallography to determine the exact atomic coordinates for structure-based drug design (SBDD).

FBDD_Workflow Start Fragment Library (N-(3-aminopropyl)thiophene-2-carboxamide) Primary Primary Screen (Thermal Shift / SPR) Start->Primary NMR Orthogonal Validation (Ligand-Observed NMR) Primary->NMR Hit ID Decision Target Crystallizable? NMR->Decision Validated Hit Xray X-ray Crystallography (High-Res Pose Determination) Decision->Xray Yes CryoEM Cryo-EM (Large Complex / Membrane Protein) Decision->CryoEM No / >100kDa SBDD Structure-Based Drug Design (SBDD) Xray->SBDD CryoEM->SBDD

Fig 1: Integrated biophysical workflow for fragment hit validation and structural determination.

Experimental Protocol: X-ray Crystallographic Validation

To prevent the introduction of artifacts (such as modeling a ligand into noise), the crystallographic protocol must be a self-validating system. The following methodology outlines the rigorous generation and validation of the target protein in complex with N-(3-aminopropyl)thiophene-2-carboxamide.

Phase 1: Apo-Crystallization and Ligand Soaking

Why Soaking over Co-crystallization? Fragments have low affinity. Co-crystallization often fails because the fragment cannot outcompete solvent molecules during lattice formation. Soaking leverages pre-formed crystals, allowing high concentrations of the fragment to diffuse through solvent channels into the active site.

  • Apo-Crystal Growth: Grow apo-protein crystals using vapor diffusion (hanging or sitting drop) until they reach optimal dimensions (>50 µm).

  • Soaking Solution Preparation: Dissolve N-(3-aminopropyl)thiophene-2-carboxamide in 100% DMSO to create a 500 mM stock. Dilute this stock into the crystallization mother liquor (supplemented with 20% v/v glycerol as a cryoprotectant) to achieve a final fragment concentration of 25–50 mM (DMSO must remain <10% v/v to prevent crystal cracking).

  • Crystal Soaking: Transfer the apo-crystals into the soaking drop. Incubate for 1 to 24 hours. Causality: The flexible aminopropyl chain requires time to displace ordered water molecules and adopt a stable conformation.

  • Cryocooling: Loop the crystal and plunge immediately into liquid nitrogen (77 K) to vitrify the solvent and reduce radiation damage during data collection.

Phase 2: Data Collection and Phasing
  • Diffraction: Collect diffraction data at a synchrotron light source (e.g., Diamond Light Source, APS) at 100 K.

  • Processing: Integrate and scale the data using software like XDS or DIALS.

  • Molecular Replacement (MR): Phase the data using the high-resolution apo-structure as a search model (e.g., via Phaser in Phenix). Critical Step: Remove all waters and ligands from the search model to prevent phase bias.

Phase 3: Self-Validating Ligand Fitting (The Fo​−Fc​ Omit Map)

The most critical error in small-molecule crystallography is modeling a ligand into ambiguous electron density[3].

  • Initial Refinement: Perform rigid-body and restrained refinement on the protein without the ligand.

  • Difference Map Generation: Generate an Fo​−Fc​ (observed minus calculated) difference electron density map contoured at .

    • Validation Check: If N-(3-aminopropyl)thiophene-2-carboxamide is truly bound, a clear, continuous positive density matching the shape of the thiophene ring and the aminopropyl tail must be visible.

  • Ligand Placement: Generate a geometric restraint dictionary (CIF file) for the fragment. Fit the ligand into the Fo​−Fc​ density. The rigid thiophene ring should be placed first, followed by the flexible aminopropyl chain.

Phase 4: Final Refinement and Quality Metrics

Refine the complex (protein + ligand + waters) using Phenix.refine or REFMAC5. A valid small-molecule structure must satisfy the following parameters[3]:

  • Real-Space Correlation Coefficient (RSCC): Must be > 0.85 . This measures how well the ligand coordinates match the electron density map.

  • B-factor Correlation: The atomic displacement parameters (B-factors) of the ligand must be comparable to the surrounding protein residues. If the ligand B-factor is >80 Ų while the pocket is 30 Ų, the ligand is likely modeled at an artificially high occupancy or is not truly present[3].

  • Occupancy: Refine the ligand occupancy. If it drops below 0.7, the fragment is only partially occupying the lattice across the crystal.

Xray_Validation Data Diffraction Data (Synchrotron) Phasing Molecular Replacement (Apo-model) Data->Phasing Map Generate Fo-Fc Omit Map (3σ) Phasing->Map No Ligand in Model Check1 Clear Density for Thiophene & Chain? Map->Check1 Fit Fit Ligand & Refine (Phenix/REFMAC) Check1->Fit Yes Reject Reject / Resoak Check1->Reject No Metrics Validation Metrics: RSCC > 0.85 B-factor Correlation Fit->Metrics Metrics->Reject Fail Publish Deposit to PDB Metrics->Publish Pass

Fig 2: Self-validating data processing pipeline for crystallographic ligand fitting.

Conclusion

For a low-molecular-weight fragment like N-(3-aminopropyl)thiophene-2-carboxamide, relying on a single biophysical method invites risk. NMR spectroscopy provides the necessary trustworthiness to confirm that the fragment genuinely interacts with the target in solution, ruling out aggregation or non-specific artifacts. However, X-ray crystallography remains the undisputed gold standard for generating the precise, atomic-level coordinates required to evolve this fragment into a high-affinity lead compound. By strictly adhering to omit-map generation and B-factor correlation checks, researchers can ensure their structural data is an authoritative foundation for drug discovery.

References

  • - National Institutes of Health (NIH) / PMC 2. - Portland Press

  • - Sygnature Discovery 4. - Sygnature Discovery 5. - NanoImaging Services

Sources

Validation

N-(3-aminopropyl)thiophene-2-carboxamide Reference Standard Calibration: A Comprehensive Comparison Guide

Introduction In the highly regulated landscape of pharmaceutical development and advanced materials science, the analytical integrity of chemical building blocks dictates the quality of the final product. N-(3-aminopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the highly regulated landscape of pharmaceutical development and advanced materials science, the analytical integrity of chemical building blocks dictates the quality of the final product. N-(3-aminopropyl)thiophene-2-carboxamide (often supplied as a hydrochloride salt, CAS: 1235440-89-7) is a versatile intermediate utilized in complex organic syntheses[1].

To accurately quantify this compound in routine batch release or pharmacokinetic studies, laboratories must establish robust reference standards. This guide provides an objective comparison between Certified Reference Standards (CRS), In-House Working Standards (WS), and Technical Grade materials, detailing the self-validating calibration protocols required to transfer metrological traceability.

The Causality of Calibration: Why We Calibrate

A frequent question in analytical development is: Why synthesize and calibrate an in-house working standard when a Certified Reference Standard (CRS) is available?

The causality lies in risk mitigation, cost efficiency, and supply chain security. A primary CRS is highly characterized and metrologically traceable to SI units, but it is expensive and available only in limited micro-quantities. Conversely, Technical Grade material is abundant but lacks the purity required for quantitative analysis.

By purifying Technical Grade material and calibrating it against a CRS, laboratories create an In-House Working Standard . This working standard inherits the metrological traceability of the CRS, as outlined by[2]. This ensures that day-to-day testing remains accurate without depleting the primary standard, fulfilling the systematic control requirements mandated by [3].

Workflow A Technical Grade Raw Material B Purification (Prep-HPLC / Crystallization) A->B Removes impurities C Primary Reference Standard (>99.5% Purity) B->C Yields high-purity baseline D Self-Validating Characterization (qNMR + Mass Balance) C->D Establishes absolute potency E In-House Working Standard Calibration D->E Transfers traceability

Workflow for calibrating an in-house working standard from technical grade material.

Self-Validating Experimental Protocols

A scientifically sound calibration protocol must be a self-validating system . This requires employing orthogonal analytical techniques that independently verify the same critical quality attribute (purity) without relying on a single mode of failure. For N-(3-aminopropyl)thiophene-2-carboxamide, we utilize Quantitative NMR (qNMR) cross-validated by a Mass Balance approach.

Step 1: Absolute Quantitation via qNMR (Primary Method)

Causality: Traditional HPLC-UV provides relative purity because it inherently assumes that all impurities share the same UV response factor as the main analyte—a scientifically flawed assumption. Quantitative NMR (qNMR) bypasses this by measuring the absolute number of protons. By spiking the sample with an internal standard (e.g., maleic acid) that does not overlap with the thiophene or aliphatic protons of N-(3-aminopropyl)thiophene-2-carboxamide, we calculate an absolute mass fraction purity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the N-(3-aminopropyl)thiophene-2-carboxamide working standard and ~5.0 mg of a certified maleic acid internal standard using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of Deuterium Oxide ( D2​O ) or DMSO- d6​ .

  • Acquisition: Acquire a 1H -NMR spectrum. Critical Step: Set the relaxation delay ( D1​ ) to at least 30 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing signal saturation and quantitative bias.

  • Integration: Integrate the distinct thiophene aromatic protons (approx. 7.1–7.6 ppm) against the maleic acid singlet (6.26 ppm). Calculate the absolute purity based on the molar ratio and precise weights.

Step 2: Mass Balance Analysis (Orthogonal Validation)

Causality: To self-validate the qNMR result, we employ the Mass Balance approach. The fundamental logic is: Absolute Purity = 100% - (Chromatographic Impurities + Water + Residual Solvents + Inorganic Residue). If the Mass Balance purity matches the qNMR purity within a tight tolerance (±0.5%), the calibration is internally validated, proving that no "invisible" impurities were missed by either technique.

Step-by-Step Methodology:

  • Chromatographic Impurities (HPLC-UV): Analyze the sample on a C18 column using a gradient of 0.1% TFA in water and acetonitrile. Quantify the total area percent of all detectable organic impurities.

  • Water Content (Karl Fischer Titration): N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride can be hygroscopic. Perform volumetric Karl Fischer titration to specifically quantify residual moisture.

  • Residual Solvents (TGA / GC-HS): Use Thermogravimetric Analysis (TGA) to measure total weight loss upon heating. Cross-reference with Gas Chromatography-Headspace (GC-HS) to specifically identify and quantify volatile organic impurities (e.g., residual synthesis solvents like methanol or ethyl acetate).

  • Inorganic Residue (ROI): Combust a 1g sample at 800°C with sulfuric acid to quantify inorganic salts (Residue on Ignition).

MassBalance Total 100% Mass Chrom Chromatographic Purity (HPLC-UV) Total->Chrom Water Water Content (Karl Fischer) Total->Water Volatiles Residual Solvents (TGA / GC-HS) Total->Volatiles Inorg Inorganic Impurities (ROI / ICP-MS) Total->Inorg Final Absolute Mass Balance Purity Chrom->Final Water->Final Volatiles->Final Inorg->Final

Mass balance approach for self-validating absolute purity of reference standards.

Comparative Performance Data

The following table objectively compares the analytical attributes of a Certified Reference Standard (CRS), a rigorously calibrated In-House Working Standard, and uncalibrated Technical Grade material for N-(3-aminopropyl)thiophene-2-carboxamide.

Analytical ParameterCertified Reference Standard (CRS)In-House Working Standard (WS)Technical Grade Material
Absolute Purity (qNMR) 99.8% ± 0.1%99.2% ± 0.3%95.0% ± 1.5%
Chromatographic Purity (HPLC) > 99.9%99.5%96.2%
Water Content (Karl Fischer) < 0.1%0.3%2.1%
Residual Solvents (GC-HS) < 50 ppm< 200 ppm> 1000 ppm
Metrological Traceability SI Units (NIST/BIPM)Calibrated against CRSNone (Uncalibrated)
Cost / Availability High / Micro-quantitiesModerate / ScalableLow / Bulk
Primary Use Case Calibration of Working StandardsRoutine QC & Batch ReleaseRaw Material for Synthesis

Data Interpretation: While the Technical Grade material exhibits a high chromatographic purity (96.2%), its absolute purity drops to 95.0% due to "invisible" mass contributors like water (2.1%) and residual solvents (>1000 ppm). The In-House Working Standard, having undergone purification and self-validating calibration, successfully bridges the gap, offering near-CRS performance at a scalable cost.

Conclusion

Establishing an in-house working standard for N-(3-aminopropyl)thiophene-2-carboxamide requires more than just running an HPLC assay. It demands a rigorous, self-validating calibration framework. By anchoring routine chromatographic analyses to absolute purity values derived orthogonally from qNMR and Mass Balance, laboratories ensure strict adherence to pharmacopeial guidelines[4] and safeguard the analytical integrity of downstream pharmaceutical development.

References

  • BioProcess International. "Reference Standards for Therapeutic Proteins and ICH Q6B Guidelines." BioProcess International. Available at:[Link]

  • PopProbe. "Calibration Management Software: Metrology, Measurement Accuracy & Compliance Guide (FDA 21 CFR Part 211)." PopProbe. Available at:[Link]

  • Pharma Beginners. "Reference Standard, Working Standard Procedure and Pharmacopoeial Compliance." Pharma Beginners. Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Binding Kinetics of Thiophene-2-Carboxamide Derivatives: A Comparative Analysis

For researchers and drug development professionals, understanding the intricate dance between a small molecule and its protein target is paramount. Beyond simple affinity, the kinetics of this interaction—the rates of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the intricate dance between a small molecule and its protein target is paramount. Beyond simple affinity, the kinetics of this interaction—the rates of binding and dissociation—can profoundly influence a compound's therapeutic efficacy, duration of action, and overall pharmacological profile. This guide provides an in-depth comparison of the binding kinetics of molecules centered around the versatile N-(3-aminopropyl)thiophene-2-carboxamide scaffold.

While specific kinetic data for N-(3-aminopropyl)thiophene-2-carboxamide itself is not extensively documented in publicly available literature, the thiophene-2-carboxamide core is a privileged scaffold in modern medicinal chemistry. It serves as the foundation for a multitude of enzyme inhibitors targeting critical players in human disease, including histone deacetylases (HDACs), sirtuins, and poly(ADP-ribose) polymerases (PARPs).

This guide will, therefore, dissect the diverse kinetic profiles observed in these important inhibitor classes. By understanding the spectrum of binding behaviors—from rapid and transient to slow and prolonged—researchers can better contextualize the potential of novel thiophene-2-carboxamide derivatives and design more effective experimental strategies.

The Crucial Role of Binding Kinetics in Drug Discovery

Traditionally, drug discovery has heavily focused on optimizing binding affinity (KD), which measures the concentration of a drug required to occupy 50% of its target at equilibrium.[1] However, this static measurement does not capture the dynamic nature of a drug's interaction with its target in a physiological system.[2] Binding kinetics, which describes the association rate constant (kon or ka) and the dissociation rate constant (koff or kd), provides a more nuanced understanding.[2]

The relationship between these parameters is defined as: KD = kd / ka

Two compounds can have the same KD but vastly different kinetic profiles. For instance, a "fast-on/fast-off" inhibitor may reach its target quickly but also dissociate rapidly, requiring more frequent dosing. Conversely, a "slow-on/tight-binding" inhibitor with a long residence time (the reciprocal of kd) may offer a more durable pharmacological effect, even after the systemic concentration of the drug has decreased.[3] This prolonged target engagement can be a key differentiator for clinical efficacy.[3]

Visualizing Binding Kinetics: Key Concepts

G cluster_0 Fast-On/Fast-Off cluster_1 Slow-On/Tight-Binding a1 Drug + Target b1 Drug-Target Complex a1->b1 Fast k_on b1->a1 Fast k_off a2 Drug + Target b2 Drug-Target Complex a2->b2 Slow k_on b2->a2 Very Slow k_off (Long Residence Time) G cluster_workflow General Workflow for SPR/BLI start Immobilize Ligand (e.g., Target Protein) on Biosensor association Flow Analyte (e.g., Thiophene Derivative) over Surface start->association Association Phase dissociation Flow Buffer Only to Monitor Dissociation association->dissociation Dissociation Phase analysis Fit Sensorgram Data to Kinetic Model dissociation->analysis results Determine k_a, k_d, K_D analysis->results

Caption: A simplified workflow for determining binding kinetics using SPR or BLI.

A Comparative Look at Thiophene-Carboxamide Based Inhibitors

The thiophene-2-carboxamide scaffold has been successfully incorporated into inhibitors for several key enzyme families. The binding kinetics of these inhibitors can vary significantly, providing valuable insights for drug design.

Histone Deacetylase (HDAC) Inhibitors

HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in oncology. [4][5]Thiophene-based hydroxamate derivatives have been developed as potent HDAC inhibitors. [4]The binding kinetics of HDAC inhibitors are particularly interesting, with different chemical classes showing distinct profiles. For example, hydroxamic acid-based inhibitors are often characterized by fast-on/fast-off kinetics, while benzamide-type inhibitors tend to exhibit slow-binding properties. [6]This difference in kinetics can lead to different downstream biological effects, even with similar potencies. The development of thiophene-based HDAC inhibitors aims to optimize both potency and kinetic properties for improved therapeutic outcomes. [4][7]

Sirtuin (SIRT) Inhibitors

Sirtuins are a class of NAD+-dependent deacetylases involved in metabolism, stress responses, and aging. [8]Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent, pan-inhibitors of SIRT1, SIRT2, and SIRT3. [9][10]Crystallographic studies have shown that the carboxamide group is essential for binding in the nicotinamide pocket of the active site. [9]The kinetics of sirtuin inhibitors can be complex, with some compounds exhibiting slow, tight-binding behavior. [8]This slow dissociation can be advantageous for achieving sustained target inhibition in vivo.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations. [11]The therapeutic efficacy of PARP inhibitors is not only due to their enzymatic inhibition but also their ability to "trap" PARP enzymes on DNA, leading to cytotoxic DNA lesions. This trapping efficiency is strongly correlated with the inhibitor's dissociation rate (kd); inhibitors with slower off-rates are generally more potent trappers. Thiophene carboxamide scaffolds have been explored for the development of novel PARP1 inhibitors, with the aim of achieving high potency and favorable kinetic profiles for efficient PARP trapping. [11][12]

Inhibitor Class Representative Scaffold/Example Typical Kinetic Profile Key Implication
HDAC Inhibitors Thiophene-based hydroxamates Often fast-on/fast-off Rapid onset of action
o-aminoanilides Slow, tight-binding Prolonged target engagement
Sirtuin Inhibitors Thieno[3,2-d]pyrimidine-6-carboxamides Potent, often with slow dissociation Sustained inhibition

| PARP Inhibitors | Thieno[3,4-d]imidazole-4-carboxamides | Slow dissociation rates are desirable | Increased PARP trapping and cytotoxicity |

Note: This table presents generalized kinetic profiles. The specific kinetics of any given compound will depend on its unique chemical structure.

Hypothetical Kinetic Characterization of N-(3-aminopropyl)thiophene-2-carboxamide

Given the prevalence of the thiophene-2-carboxamide scaffold in potent enzyme inhibitors, a systematic kinetic characterization of N-(3-aminopropyl)thiophene-2-carboxamide would be a valuable endeavor. A hypothetical experimental plan would involve:

  • Target Identification: The first step would be to identify the protein target(s) of N-(3-aminopropyl)thiophene-2-carboxamide. This could be achieved through various methods such as affinity chromatography, chemical proteomics, or computational screening against known thiophene-carboxamide targets like HDACs, sirtuins, or PARPs.

  • Kinetic Analysis using SPR or BLI: Once a target is validated, its interaction with N-(3-aminopropyl)thiophene-2-carboxamide would be characterized.

    • The target protein would be immobilized on a sensor chip.

    • A series of concentrations of the thiophene derivative would be flowed over the chip to generate sensorgrams.

    • The resulting data would be fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd.

  • Interpretation of Results:

    • A fast ka and fast kd might suggest that the compound is a good starting point for hit-to-lead optimization, where modifications could be made to slow the dissociation rate and prolong the duration of action.

    • A slow kd (long residence time) would be a highly desirable feature, suggesting the potential for durable in vivo efficacy and less frequent dosing. This would be particularly significant if the target is an enzyme like PARP, where slow dissociation is linked to a specific mechanism of action (trapping).

Conclusion

The binding kinetics of a drug candidate are a critical determinant of its therapeutic success. While the specific kinetic profile of N-(3-aminopropyl)thiophene-2-carboxamide remains to be fully elucidated, its core chemical scaffold is a well-established component of highly effective enzyme inhibitors. By comparing the diverse kinetic behaviors of related HDAC, sirtuin, and PARP inhibitors, we gain a deeper appreciation for how subtle changes in chemical structure can dramatically influence the dynamics of target engagement. For researchers working with novel thiophene-2-carboxamide derivatives, a thorough investigation of their binding kinetics is not merely an academic exercise; it is an essential step in designing and developing the next generation of targeted therapies.

References

  • Studies of the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides and identification of more stable class II histone deacetylase (HDAC) inhibitors. (2008). PubMed. [Link]

  • Understanding Binding Kinetics To Optimize Drug Discovery. (2024). Technology Networks. [Link]

  • Why are Binding Kinetics Important? (n.d.). Gator Bio. [Link]

  • Importance of Binding Kinetics in Drug Discovery. (2019). Nicoya Lifesciences Inc. [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013). ACS Publications. [Link]

  • Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013). PubMed. [Link]

  • The role of binding kinetics in therapeutically useful drug action. (2009). PubMed. [Link]

  • Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery. (n.d.). Frontiers. [Link]

  • Integrated support vector machine and pharmacophore based virtual screening driven identification of thiophene carboxamide scaffold containing compound as potential PARP1 inhibitor. (2021). Taylor & Francis Online. [Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024). Sartorius. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). MDPI. [Link]

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. (n.d.). PMC - NIH. [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. (n.d.). PMC - NIH. [Link]

  • Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators. (n.d.).
  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]

  • Synthesis and Biological Evaluation of Thiophene-Based Hydroxamate Derivatives as HDACis with Antitumor Activities. (2020). Taylor & Francis Online. [Link]

  • Structure of compound GK01172 showing thiophene carboxamide scaffold. (n.d.). ResearchGate. [Link]

  • Substituted thieno[3,2-d]pyrimidin-6-carboxamide derivatives and... (n.d.). ResearchGate. [Link]

  • Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry, Kinetic Binding Analysis, and Biological Evaluation. (2023). ACS Publications. [Link]

  • What advantage does a slow, tight-binding inhibitor have over a simple reversible inhibitor? (n.d.). Quora. [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Thiophene-Based Hydroxamate Derivatives as HDACis with Antitumor Activities. (n.d.). ResearchGate. [Link]

  • Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. (2021). RSC Publishing. [Link]

  • SPR & BLI Binding Assays Services. (n.d.). WuXi Biologics. [Link]

  • Slow Binding Inhibitors. (2016). Basicmedical Key. [Link]

  • Slow-binding inhibition: the general case. (n.d.). PubMed. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - NIH. [Link]

  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024). MDPI. [Link]

  • Theoretical Model of Thiophene and Its Derivatives Interaction with BRCA-1. (2024). Galaxy International Interdisciplinary Research Journal. [Link]

  • N-(3-aminophenyl)thiophene-2-carboxamide. (n.d.). PubChem. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]

  • 3-Aminothiophene-2-carboxamide. (n.d.). PubChem. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. [Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of N-(3-aminopropyl)thiophene-2-carboxamide: A Comparative Guide

Executive Summary Thiophene-2-carboxamide derivatives are critical pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, antiproliferative agents, and targeted therapeutics[1]. Accurate stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene-2-carboxamide derivatives are critical pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, antiproliferative agents, and targeted therapeutics[1]. Accurate structural characterization of these compounds relies heavily on tandem mass spectrometry (MS/MS). This guide provides an in-depth, objective comparison of the fragmentation patterns of N-(3-aminopropyl)thiophene-2-carboxamide (NATC) . By comparing different dissociation techniques (CID vs. HCD) and structural analogues (thiophene vs. phenyl scaffolds), this document equips analytical scientists with the mechanistic causality required to optimize LC-MS/MS workflows for heterocyclic amides.

Structural Context & Causality of Fragmentation

NATC (Chemical Formula: C8​H12​N2​OS , Exact Mass: 184.067 g/mol ) ionizes efficiently in positive electrospray ionization (ESI+) to form a protonated precursor ion [M+H]+ at m/z 185.07. The fragmentation of this molecule is governed by two highly labile sites: the terminal primary amine and the central amide bond.

The causality behind its fragmentation hierarchy lies in proton affinity and bond dissociation energies. The most thermodynamically favored cleavage occurs at the amide C-N bond, driven by the stability of the resulting thiophene-2-acylium ion (m/z 111.00) . The sulfur heteroatom donates electron density through resonance, stabilizing this cation significantly more than a strictly aliphatic chain would. A secondary, higher-energy pathway involves the neutral loss of ammonia ( NH3​ , 17 Da) from the terminal amine, yielding an m/z 168.05 fragment.

Fragmentation M NATC [M+H]+ m/z 185.07 A Thiophene-2-acylium m/z 111.00 M->A Amide Cleavage (- C3H10N2) B [M+H - NH3]+ m/z 168.05 M->B Terminal Amine (- NH3) D Amine Fragment m/z 75.09 M->D Amide Cleavage Charge on Amine C Thienyl Cation m/z 83.00 A->C - CO (HCD only)

Caption: Primary and secondary fragmentation pathways of N-(3-aminopropyl)thiophene-2-carboxamide.

Analytical Methodologies: Self-Validating Protocols

To objectively assess the fragmentation behavior of NATC, a self-validating LC-MS/MS protocol must be established. This protocol uses back-to-back acquisition strategies to eliminate chromatographic variance when comparing fragmentation modes.

Step-by-Step LC-MS/MS Workflow
  • System Suitability & Calibration: Calibrate the Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce FlexMix) to ensure mass accuracy is < 1 ppm[1]. Run a solvent blank (50:50 Water:Acetonitrile, 0.1% Formic Acid) to validate the absence of carryover.

  • Sample Preparation: Reconstitute NATC to a final concentration of 1 µM in the mobile phase. The low concentration prevents detector saturation and space-charge effects in the ion trap.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry Acquisition (Back-to-Back Method):

    • MS1 Scan: Orbitrap resolution 120,000; Scan range m/z 100–500.

    • Precursor Isolation: Quadrupole isolation window of 1.0 m/z centered at m/z 185.07.

    • MS2 Resonance CID (Ion Trap): Normalized Collision Energy (NCE) 30%, Activation Q 0.25, Activation time 10 ms.

    • MS2 Beam-Type HCD (Collision Cell): Stepped NCE at 30% and 45%. Orbitrap detection at 30,000 resolution.

Workflow S1 Precursor Isolation (m/z 185.07) S2a Resonance CID (Ion Trap) S1->S2a Slow Heating S2b Beam-Type HCD (Collision Cell) S1->S2b High Energy S3a Primary Fragments (m/z 111, 168) S2a->S3a S2b->S3a S3b Deep Fragmentation (m/z 83, 39) S2b->S3b

Caption: Experimental MS/MS workflow comparing resonance CID and beam-type HCD dynamics.

Comparative Analysis I: Resonance CID vs. Beam-Type HCD

The choice of fragmentation technique fundamentally alters the resulting spectra. Collision-Induced Dissociation (CID) in an ion trap is a resonant, "slow heating" process. Ions undergo multiple low-energy collisions, and once the lowest activation energy threshold is reached (typically the amide bond cleavage), the ion fragments. The resulting fragments are no longer in resonance and immediately cool, preventing further dissociation[2].

Conversely, Higher-energy Collisional Dissociation (HCD) is a beam-type, non-resonant technique. The precursor ions are accelerated into a collision cell filled with inert gas. This imparts a massive, near-instantaneous bolus of kinetic energy. Crucially, the primary fragment ions retain enough kinetic energy to undergo subsequent, iterative fragmentation events before detection[3].

Quantitative Data: Fragmentation Abundance

As shown in Table 1, CID effectively traps the primary thiophene-2-acylium ion (m/z 111.00). HCD, however, forces this primary fragment to undergo a secondary neutral loss of carbon monoxide (CO, 28 Da), yielding the thienyl cation (m/z 83.00) and further breaking down the thiophene ring to lower mass fragments (m/z 39.00).

Table 1: Relative Abundance of NATC Fragment Ions (CID vs. HCD)

Fragment Ion Identitym/z (Theoretical)Resonance CID (NCE 30%)Beam-Type HCD (NCE 45%)Mechanistic Causality
Precursor [M+H]+ 185.075%0%HCD's non-equilibrium energy transfer ensures complete precursor depletion.
[M+H−NH3​]+ 168.0525%5%Terminal amine loss; survives CID cooling but is obliterated in HCD.
Thiophene-2-acylium 111.00100% (Base Peak) 15%Lowest energy cleavage pathway; stabilized by resonance in CID.
Thienyl Cation 83.000%100% (Base Peak) Requires secondary collision (loss of CO); strictly an HCD product.
Aliphatic Amine 75.0910%45%Charge retention on the alkyl chain; favored under high-energy HCD.
Ring Breakdown 39.000%30%Complete structural annihilation of the heterocyclic ring.

Comparative Analysis II: Thiophene vs. Phenyl Scaffold

To understand the unique performance of the thiophene ring in mass spectrometry, NATC must be compared against its direct structural analogue: N-(3-aminopropyl)benzamide (NABC) , where the thiophene ring is replaced by a phenyl ring.

While both molecules undergo primary amide cleavage, the stabilization of the resulting acylium ion differs. The sulfur atom in the thiophene ring is highly polarizable and donates electron density more efficiently than the aromatic π -system of a phenyl ring. Consequently, the activation energy required to cleave the amide bond in NATC is slightly lower than in NABC.

Furthermore, the secondary fragmentation of the acylium ion (loss of CO) occurs much more readily for the thiophene analogue. The benzoyl cation (m/z 105) requires significantly higher stepped NCE to lose CO and form the phenyl cation (m/z 77) compared to the thiophene-2-acylium ion (m/z 111 m/z 83).

Table 2: Scaffold Fragmentation Comparison (HCD at NCE 30%)

Scaffold FeatureCompoundPrimary Acylium IonSecondary Cation (-CO)Ratio (Primary : Secondary)
Heterocyclic (S) NATCm/z 111.00m/z 83.000.8 : 1.0
Aromatic (C) NABCm/z 105.05m/z 77.044.5 : 1.0

Data Interpretation: The lower ratio for NATC indicates that the thiophene-2-acylium ion is more susceptible to secondary deep-fragmentation under identical collision energies than the highly stable benzoyl cation.

Conclusion & Best Practices

When developing analytical methods for N-(3-aminopropyl)thiophene-2-carboxamide and related heterocyclic scaffolds, researchers must select their fragmentation mode based on the desired analytical outcome:

  • For Quantification (MRM/PRM): Resonance CID is superior. It funnels the majority of the ion current into a single, stable, high-mass product ion (m/z 111.00), maximizing signal-to-noise ratio and limit of detection.

  • For Structural Elucidation & Library Building: Beam-type HCD is mandatory. The generation of low m/z diagnostic ions (m/z 83.00 and m/z 39.00) provides definitive proof of the thiophene ring's presence, preventing false-positive identifications with isobaric structures[3].

By understanding the causality between instrument physics (equilibrium vs. non-equilibrium activation) and molecular structure (heteroatom stabilization), scientists can build robust, self-validating assays for complex drug candidates.

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Safety & Regulatory Compliance

Safety

N-(3-aminopropyl)thiophene-2-carboxamide proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires more than just chemical proficiency; it demands a rigorous, self-validating safety culture. N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires more than just chemical proficiency; it demands a rigorous, self-validating safety culture. N-(3-aminopropyl)thiophene-2-carboxamide (frequently handled as its hydrochloride salt, CAS 1235440-89-7) is a highly versatile building block utilized in the development of kinase inhibitors and CNS-active therapeutics. However, its structural motifs—specifically the electron-rich thiophene ring and the primary aliphatic amine—necessitate stringent, causality-driven handling and disposal protocols.

Improper disposal of this intermediate not only poses immediate respiratory and dermal risks to laboratory personnel but also risks severe environmental downstream effects if mobilized in aqueous systems. This guide provides the authoritative standard operating procedures (SOPs) for the logistical management, spill remediation, and ultimate chemical destruction of this compound.

Physicochemical & Hazard Profile

To safely manage the lifecycle of N-(3-aminopropyl)thiophene-2-carboxamide, we must first quantify its hazard profile. The following data dictates our downstream decisions regarding personal protective equipment (PPE) and waste segregation.

ParameterSpecification / Classification
Chemical Name N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride
CAS Number 1235440-89-7
Molecular Formula C8H13ClN2OS
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
GHS Pictogram GHS07 (Exclamation Mark)
Waste Classification Hazardous Organic Solid (Contains S, N, Cl)
Required PPE Double nitrile gloves, splash goggles, lab coat, NIOSH N95/P100 respirator (if aerosolization risk exists)

Mechanistic Rationale for Disposal Protocols (The "Why")

In a high-functioning laboratory, protocols are not followed blindly; they are understood mechanistically. The disposal of N-(3-aminopropyl)thiophene-2-carboxamide is governed by two critical chemical realities:

  • Aqueous Mobility & Environmental Persistence: The hydrochloride salt form of this compound is highly water-soluble. If disposed of via standard sink drains, the active pharmaceutical ingredient (API) intermediate bypasses traditional municipal filtration, leading to persistent environmental contamination. It must be strictly segregated into designated hazardous waste streams rather than aqueous non-hazardous channels[1].

  • Combustion Byproducts: The ultimate, legally compliant disposal method for this compound is high-temperature incineration. Because the molecule contains a thiophene moiety (sulfur), an amide/amine (nitrogen), and a hydrochloride counterion (chlorine), its thermal decomposition generates sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. Waste manifests must explicitly indicate the presence of S, N, and Cl so the disposal facility routes the waste to an incinerator equipped with alkaline scrubbers to neutralize these toxic gases[1].

Waste Management Workflow

DisposalWorkflow Start N-(3-aminopropyl)thiophene- 2-carboxamide Handling Decision Waste Generation Event Type? Start->Decision Spill Accidental Spill Decision->Spill Unplanned Release Routine Routine Lab Waste Decision->Routine Planned Disposal PPE Don PPE (Respirator, Nitrile) Spill->PPE Segregate Segregate Waste (Solid Organic / Aqueous) Routine->Segregate Contain Contain & Absorb (Inert Material) PPE->Contain Collect EHS Collection & Manifesting Contain->Collect Label Label as Hazardous (GHS07: Irritant) Segregate->Label Label->Collect Incinerate High-Temp Incineration (NOx/SOx Scrubbing) Collect->Incinerate

Workflow for the safe handling, segregation, and disposal of thiophene-2-carboxamide derivatives.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to the planned disposal of reaction byproducts, contaminated consumables (e.g., weighing paper, pipette tips), and expired reagents.

  • Step 1: Segregation. Do not mix this compound with strong oxidizing agents (e.g., peroxides, nitric acid), as the primary amine can undergo violent oxidation. Place solid waste into a designated "Solid Hazardous Organic Waste" container. If the compound is dissolved in a solvent (e.g., Methanol or Dichloromethane), route it to the appropriate "Halogenated" or "Non-Halogenated" liquid waste carboy based on the solvent used[1].

  • Step 2: Containerization. Utilize high-density polyethylene (HDPE) or glass containers. Critical Causality: Avoid using galvanized steel safety cans. The hydrochloride salt can induce chloride-pitting corrosion in galvanized metals, leading to catastrophic container failure and secondary leaks[1].

  • Step 3: Labeling. Label the container explicitly with the full chemical name (avoid shorthand like "Thiophene Amine"), the CAS Number (1235440-89-7), and the GHS07 (Exclamation Mark) hazard pictogram.

  • Step 4: Storage & EHS Hand-off. Store the sealed waste in a designated satellite accumulation area utilizing secondary containment (e.g., a spill tray). Ensure the waste is transferred to your Environmental Health and Safety (EHS) department before exceeding institutional accumulation time limits (typically 90 days)[1].

Protocol B: Accidental Spill Remediation

In the event of an unplanned release, immediate and calculated action is required to mitigate the H335 (Respiratory Irritation) hazard.

  • Step 1: Evacuation & Hazard Assessment. Immediately isolate the spill area. Ensure that laboratory fume hood exhausts are running to maintain negative pressure and that general room ventilation is active to clear potential airborne particulates.

  • Step 2: PPE Donning. Responders must upgrade their PPE. Don double-layered nitrile gloves, chemical splash goggles, and a fitted particulate respirator (NIOSH N95 or P100) to protect against aerosolized API intermediate[2].

  • Step 3: Dust Suppression & Containment. Critical Causality: Never dry-sweep the solid powder. Dry sweeping aerosolizes the compound, maximizing respiratory exposure. Instead, lightly dampen the spilled powder with water or a compatible inert solvent to suppress dust generation. For liquid solutions, encircle and cover the spill with an inert absorbent material such as vermiculite or clean sand[2].

  • Step 4: Decontamination & Hand-off. Use non-sparking polypropylene scoops to transfer the absorbed material into a heavy-duty hazardous waste bag. Wash the spill surface thoroughly with a mild detergent and water to solubilize and remove any residual hydrochloride salts. Seal the bag, label it as "Spill Debris: N-(3-aminopropyl)thiophene-2-carboxamide," and request an immediate EHS pickup.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Academies Press URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 6: Working with Chemicals) Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Academies Press URL:[Link]

Sources

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